Technical Documentation Center

3-Amino-4-phenylbutan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-4-phenylbutan-1-ol
  • CAS: 62247-37-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4): Properties, Synthesis, and Applications in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural properties, mechanistic drug design, and self-validating synthetic protocols. Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural properties, mechanistic drug design, and self-validating synthetic protocols.

Executive Summary & Chemical Identity

3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4) is a highly versatile chiral


-amino alcohol. Structurally derived from the homologation and subsequent reduction of phenylalanine, it serves as a foundational building block in the synthesis of complex peptidomimetics. In modern drug discovery, this compound is primarily utilized to generate transition-state isosteres—molecular scaffolds that mimic the tetrahedral intermediate of peptide bond cleavage, making it indispensable in the development of highly selective aspartic protease inhibitors (such as those targeting HIV-1 and HCV).

Physicochemical & Structural Properties

Accurate baseline data is critical for assay development and synthetic planning. The quantitative properties of 3-Amino-4-phenylbutan-1-ol are summarized in Table 1, validated against standard commercial and chemical databases .

Table 1: Physicochemical Properties of 3-Amino-4-phenylbutan-1-ol

ParameterSpecification / Value
Chemical Name 3-Amino-4-phenylbutan-1-ol
Synonyms 3-amino-4-phenyl-1-butanol
CAS Registry Number 62247-37-4
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.24 g/mol
InChI Key KWEMFUSXOKYPIZ-UHFFFAOYSA-N
Physical State Solid / Powder (typically handled as the HCl salt)
Stereochemistry Chiral (Typically derived from L- or D-Phenylalanine)
Storage Temperature Room Temperature (RT); 2-8 °C for long-term stability

Mechanistic Role in Drug Design

As a Senior Application Scientist, it is crucial to understand why this specific molecular motif is chosen over standard amino acids. The


-amino alcohol structure of 3-amino-4-phenylbutan-1-ol acts as a potent transition-state mimic .

During the hydrolysis of a peptide bond, aspartic proteases form a transient, high-energy tetrahedral intermediate. The hydroxyl group at the C1 position of our target compound perfectly mimics this tetrahedral geometry, binding tightly to the catalytic aspartate residues in the enzyme's active site without being susceptible to enzymatic cleavage. Concurrently, the benzyl side chain (at C4) effectively occupies the hydrophobic S1 or S1' pockets of the protease, anchoring the inhibitor and providing high target selectivity.

DrugDesign A 3-Amino-4-phenylbutan-1-ol (Chiral Building Block) B Oxidation to Aldehyde (Dess-Martin Periodinane) A->B C Reductive Amination (Targeting Protease P1/P1' Pockets) B->C D Peptidomimetic Scaffold (Transition-State Isostere) C->D E Aspartic Protease Inhibitors (e.g., HIV/HCV targets) D->E F Neurological Agents (GABA Analogues) D->F

Figure 1: Workflow of 3-Amino-4-phenylbutan-1-ol in peptidomimetic drug design.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 3-amino-4-phenylbutan-1-ol requires strict preservation of the stereocenter at the C3 position. Direct chain extension of phenylalanine is achieved via the Arndt-Eistert Homologation , followed by chemoselective reduction. The following protocol is designed as a self-validating system, where the choice of reagents inherently prevents common failure modes like racemization or over-reduction.

Synthesis A L-Phenylalanine B Boc Protection (Boc2O, NaOH) A->B C N-Boc-L-Phenylalanine B->C D Arndt-Eistert Homologation (1. Isobutyl chloroformate 2. CH2N2  3. AgBz/H2O) C->D E N-Boc-beta-homophenylalanine D->E F Chemoselective Reduction (BH3-THF) E->F G N-Boc-3-amino-4-phenylbutan-1-ol F->G H Deprotection (HCl/Dioxane) G->H I 3-Amino-4-phenylbutan-1-ol HCl (CAS 62247-37-4) H->I

Figure 2: Step-by-step synthetic homologation from L-Phenylalanine.

Step-by-Step Experimental Workflow

Step 1: N-Boc Protection

  • Procedure: Suspend L-phenylalanine in 1M NaOH and 1,4-dioxane. Add Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

  • Causality: The Boc group prevents the free amine from interfering in subsequent acylations and is highly stable under the reductive conditions utilized in Step 4.

Step 2: Mixed Anhydride Formation & Diazoketone Synthesis

  • Procedure: Dissolve N-Boc-L-phenylalanine in anhydrous THF. Add N-methylmorpholine (NMM) and isobutyl chloroformate at -15 °C. After 30 minutes, filter the precipitated salts and add the filtrate to an ethereal solution of diazomethane (CH₂N₂).

  • Causality (Self-Validation): Utilizing a mixed anhydride instead of an acid chloride is a critical validation checkpoint. Acid chlorides of N-protected amino acids are highly prone to oxazolone formation, which leads to rapid racemization. The mixed anhydride pathway ensures the enantiomeric excess (ee) remains >98% .

Step 3: Wolff Rearrangement

  • Procedure: Dissolve the isolated diazoketone in THF/H₂O. Add a catalytic amount of Silver(I) benzoate (AgBz) dissolved in triethylamine. Protect the flask from light and stir at room temperature.

  • Causality: Silver catalysis drives the extrusion of N₂ gas and triggers the 1,2-alkyl shift (Wolff rearrangement) to form a ketene intermediate. The presence of water immediately traps the ketene to yield N-Boc-

    
    -homophenylalanine.
    

Step 4: Chemoselective Reduction

  • Procedure: Dissolve N-Boc-

    
    -homophenylalanine in anhydrous THF. Slowly add Borane-Tetrahydrofuran (BH₃-THF) complex at 0 °C. Stir for 12 hours at room temperature, then quench carefully with methanol.
    
  • Causality (Self-Validation): BH₃-THF is chosen for its high chemoselectivity toward the reduction of carboxylic acids to primary alcohols in the presence of Boc-protected amines. Stronger hydrides (e.g., LiAlH₄) risk cleaving the Boc group or causing over-reduction, which would compromise the yield and purity.

Step 5: Deprotection

  • Procedure: Treat the resulting N-Boc-3-amino-4-phenylbutan-1-ol with 4M HCl in dioxane for 2 hours. Evaporate the solvent to yield 3-amino-4-phenylbutan-1-ol hydrochloride as a white powder.

  • Causality: Anhydrous acidic conditions cleanly cleave the Boc group without risking the side reactions or solubility issues that aqueous acids might provoke.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized compound before downstream application, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a multiplet around 7.20-7.35 ppm (5H, aromatic), a broad singlet around 8.0 ppm (3H, -NH₃⁺ of the HCl salt), a multiplet around 3.3-3.5 ppm (1H, chiral CH-N), a triplet around 3.5 ppm (2H, -CH₂-OH), and complex multiplets for the diastereotopic protons of the benzyl group (2.8-3.0 ppm) and the aliphatic chain (1.6-1.8 ppm).

  • Chiral HPLC: To validate that no racemization occurred during the Arndt-Eistert homologation, analyze the derivative using a chiral stationary phase (e.g., Chiralpak AD-H). The enantiomeric excess (ee) must be verified at >98%.

Handling, Safety, and Storage Protocols

According to standard safety data , the hydrochloride salt of 3-amino-4-phenylbutan-1-ol must be handled with appropriate precautions:

  • Hazards: The compound is a known irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE Requirements: Nitrile gloves, safety goggles, and an inherently safe fume hood are mandatory during weighing and transfer.

  • Storage: Store the lyophilized powder at room temperature (or 2-8 °C for extended shelf life) in a tightly sealed desiccator. The compound exhibits hygroscopic tendencies; moisture ingress can lead to difficult-to-weigh sticky solids and degrade the precise molarity of quantitative stock solutions.

References

  • Organic Chemistry Portal. "Arndt-Eistert Synthesis and Wolff Rearrangement Mechanism." Organic-Chemistry.org. URL:[Link]

  • Vasanthakumar, G.-R., et al. "Homologation of α-Amino Acids to β-Amino Acids Using Boc₂O." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2087–2089. URL:[Link]

  • BindingDB. "HIV-1 protease inhibitors with a transition-state mimic comprising a tertiary alcohol." The Binding Database. URL:[Link]

Exploratory

3-Amino-4-phenylbutan-1-ol: A Technical Guide on Physicochemical Profiling and Solvation Thermodynamics

Executive Summary In the landscape of modern drug discovery and peptidomimetic synthesis, chiral amino alcohols serve as foundational building blocks. 3-Amino-4-phenylbutan-1-ol is a highly versatile precursor frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic synthesis, chiral amino alcohols serve as foundational building blocks. 3-Amino-4-phenylbutan-1-ol is a highly versatile precursor frequently utilized in the development of protease inhibitors and chiral auxiliaries. For formulation scientists and synthetic chemists, understanding the exact molecular weight dynamics (free base vs. salt forms) and the thermodynamic solubility profile of this compound is not just regulatory housekeeping—it is the critical determinant of reaction yields, bioavailability, and assay reliability.

This whitepaper synthesizes the physicochemical properties of 3-Amino-4-phenylbutan-1-ol, explains the causality behind its solvation mechanics, and provides a self-validating, step-by-step protocol for empirical solubility determination.

Physicochemical Identity and Molecular Weight Dynamics

The molecular architecture of 3-Amino-4-phenylbutan-1-ol features three distinct functional domains: a lipophilic phenyl ring, an ionizable primary amine, and a polar, hydrogen-bonding primary alcohol. This trifunctional nature means the compound exists in different states depending on its commercial form—most notably as a neutral free base or a hydrochloride (HCl) salt [1].

The choice between the free base and the HCl salt dictates the molecular weight and downstream stoichiometry. Using the incorrect molecular weight during molarity calculations is a leading cause of assay failure in high-throughput screening.

Table 1: Physicochemical Properties
PropertyFree BaseHydrochloride Salt
CAS Number 62247-37-4 (Racemic) 200267-81-8 (S-isomer) [2]1803594-04-8 [1]
Molecular Formula C₁₀H₁₅NOC₁₀H₁₆ClNO
Molecular Weight 165.23 g/mol 201.70 g/mol
Physical State Solid / PowderCrystalline Powder
Hydrogen Bond Donors 34
Hydrogen Bond Acceptors 22

Solvation Thermodynamics and Causality

Solubility is not a static property; it is a dynamic equilibrium dictated by the free energy of solvation (


). For 3-Amino-4-phenylbutan-1-ol, solubility is governed by the competition between the hydrophobic penalty of the benzyl group and the favorable hydrogen-bonding interactions of the amino-alcohol moiety.
  • Organic Solvents: The free base exhibits high solubility in polar organic solvents like ethanol and acetone [3]. The uncharged amine and the lipophilic phenyl ring easily partition into these matrices, making the free base ideal for anhydrous synthetic steps (e.g., Boc/Fmoc protection).

  • Aqueous Media: The free base has limited aqueous solubility due to the hydrophobic bulk of the phenyl ring. However, converting it to the hydrochloride salt protonates the primary amine (

    
    ). This ion-dipole interaction with water molecules drastically lowers the solvation energy barrier, resulting in highly soluble aqueous solutions suitable for biological assays.
    
Table 2: Estimated Solubility Matrix
Solvent SystemFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Water (pH 7.4) Low (< 1 mg/mL)High (> 50 mg/mL)Ionization of the amine in the salt form enhances aqueous solvation via ion-dipole bonds.
Ethanol / Acetone High (> 50 mg/mL)Moderate (~20 mg/mL)The neutral free base readily partitions into polar organic networks [3].
DMSO High (> 50 mg/mL)High (> 50 mg/mL)Universal polar aprotic solvation disrupts crystalline lattice energy in both forms.
Hexane / Heptane Very LowInsolubleLack of solvent polarity; the lipophilic phenyl ring alone is insufficient for partitioning.

Standardized Protocol for Thermodynamic Solubility

To ensure trustworthiness and reproducibility, solubility must be measured at thermodynamic equilibrium rather than as a transient kinetic state. The following Shake-Flask Methodology is a self-validating system: by utilizing an excess of solid and ultracentrifugation, we eliminate the risk of sub-micron colloidal aggregates causing false-positive concentration spikes during LC-MS/MS quantification.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 5.0 mg of 3-Amino-4-phenylbutan-1-ol into a 2 mL inert glass HPLC vial. Causality: An excess of solid ensures the solution reaches saturation without depleting the solute.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Ethanol).

  • Isothermal Incubation: Seal the vial and incubate at 37°C with orbital shaking at 250 rpm for 24 to 48 hours. Causality: Extended incubation overcomes the activation energy of dissolution, ensuring true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation forces undissolved micro-particulates into a pellet, preventing them from being aspirated.

  • Supernatant Extraction: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet.

  • Matrix Matching & Dilution: Dilute the supernatant 1:100 in the LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: Dilution prevents detector saturation and matrix effects during ionization.

  • Quantification: Analyze via LC-MS/MS Multiple Reaction Monitoring (MRM) against a freshly prepared 6-point calibration curve.

Workflow A 1. Compound Weighing (Excess 3-Amino-4-phenylbutan-1-ol) B 2. Solvent Addition (Aqueous Buffers / Org. Solvents) A->B C 3. Isothermal Incubation (24h - 48h at 37°C, 250 rpm) B->C D 4. Phase Separation (Ultracentrifugation at 15,000 x g) C->D E 5. Supernatant Dilution (Matrix Matching) D->E F 6. LC-MS/MS Quantification (Against Standard Curve) E->F

Thermodynamic Solubility Determination Workflow for 3-Amino-4-phenylbutan-1-ol.

pH-Dependent Solvation Mechanism

Understanding the pH-dependent structural shift of 3-Amino-4-phenylbutan-1-ol is critical for formulation scientists. The primary amine has a basic pKa (typically around 9.0 - 9.5). When the environmental pH drops below this pKa, the molecule protonates. This structural transition is the exact mechanism that allows the compound to act as an amphiphilic building block, transitioning from an organic-soluble neutral species to a water-soluble cationic species.

Mechanism A 3-Amino-4-phenylbutan-1-ol (Free Base) B Protonation (pH < pKa) A->B D Deprotonation (pH > pKa) A->D C Ammonium Cation (High Aqueous Sol.) B->C E Neutral Species (High Organic Sol.) D->E

pH-dependent solvation mechanism of 3-Amino-4-phenylbutan-1-ol.

References

Foundational

Engineering Transition-State Mimics: The Role of Chiral Amino Alcohols in HIV-1 Protease Inhibitor Synthesis

Executive Summary The advent of highly active antiretroviral therapy (HAART) revolutionized the clinical management of HIV/AIDS, largely driven by the development of HIV-1 protease inhibitors (PIs). At the structural hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of highly active antiretroviral therapy (HAART) revolutionized the clinical management of HIV/AIDS, largely driven by the development of HIV-1 protease inhibitors (PIs). At the structural heart of these pharmacological agents lies a critical pharmacophore: the chiral amino alcohol . This technical guide explores the mechanistic causality, structural design, and advanced synthetic methodologies behind chiral amino alcohol building blocks, providing drug development professionals with a self-validating framework for synthesizing these essential transition-state isosteres.

Mechanistic Rationale: The Causality of Structural Mimicry

HIV-1 protease is a homodimeric aspartic protease responsible for cleaving viral polyproteins (Gag and Gag-Pol) into mature, infectious virions. The catalytic mechanism relies on a highly conserved Asp25/Asp25' dyad that activates a water molecule to attack the scissile amide bond of the viral substrate, forming a transient, highly unstable tetrahedral intermediate.

Chiral amino alcohols—specifically hydroxyethylamine (HEA) and hydroxyethylene motifs—act as non-hydrolyzable1[1]. The secondary hydroxyl group of the chiral amino alcohol mimics the oxygen of the tetrahedral intermediate, forming strong, competitive hydrogen bonds with the catalytic aspartate residues[2].

The stereochemistry of this hydroxyl group is strictly causal to binding affinity. For HEA isosteres, the spatial orientation (typically the R-configuration, though S is preferred in certain pseudosymmetric inhibitors) dictates the optimal hydrogen-bonding geometry within the active site. An inversion of stereocenter at this hydroxyl group routinely results in a catastrophic loss of nanomolar inhibitory activity[3].

G A HIV-1 Protease (Homodimer) B Asp25/Asp25' Catalytic Dyad A->B C Natural Peptide Substrate B->C Substrate Binding E Chiral Amino Alcohol Isostere (Drug) B->E Competitive Binding D Tetrahedral Intermediate C->D Hydrolysis (H2O) D->E Structural Homology F Non-cleavable Inhibitor Complex E->F Transition-State Mimicry

HIV-1 Protease Inhibition Mechanism via Chiral Amino Alcohol Transition-State Mimicry.

Key Structural Motifs and Quantitative Efficacy

FDA-approved HIV protease inhibitors heavily rely on these chiral cores. The synthesis of these cores demands high enantiomeric and diastereomeric purity, as the spatial orientation of the P1/P1' and P2/P2' ligands relative to the central hydroxyl group determines the inhibitor's potency against wild-type and multidrug-resistant HIV-1 variants.

Table 1: Quantitative Synthesis Data of Chiral Amino Alcohol Cores in PIs

InhibitorChiral Core MotifKey Synthetic IntermediateTypical Yield (%)Enantiomeric Excess (ee %)
Darunavir Hydroxyethylamine (HEA)β-amino alcohol~71% (over 2 steps)>99%
Saquinavir Hydroxyethylamine (HEA)Aminoalkyl epoxide~75% (ring opening)>99%
Atazanavir Hydroxyhydrazine(1S,2R)-epoxide~68-72%>99.9%

Synthetic Methodologies for Chiral Amino Alcohols

Epoxide Ring-Opening (The Industry Standard)

The most prevalent method for synthesizing the HEA core involves the nucleophilic ring-opening of a chiral N-protected aminoalkyl epoxide. For instance, the synthesis of Darunavir utilizes a commercially available chiral epoxide reacted with isobutylamine to establish the secondary amino alcohol framework[4].

Asymmetric Aldol Reactions

To overcome limitations associated with strictly amino acid-derived side chains, titanium enolate or Evans syn-aldol processes are frequently employed. These reactions allow for the2[2] in the HEA isostere, providing an enantioselective entry to diverse dipeptide isosteres with custom side-chain substituents[1].

Biocatalytic Approaches

Recent green chemistry advancements utilize engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. This allows for the one-step synthesis of chiral amino alcohols using ammonia as the sole amino donor, achieving >99% enantioselectivity and high total turnover numbers[5]. Furthermore, enzymatic processes utilizing lipases or transaminases are increasingly used to resolve racemic mixtures of complex intermediates[6].

Experimental Workflow: Self-Validating Protocol for the Darunavir HEA Core

The synthesis of the Darunavir precursor requires precise stereochemical control and regioselectivity. The following protocol details the conversion of a chiral epoxide to the sulfonated HEA core.

G S1 Chiral Amino Epoxide (from L-Phe) S3 Regioselective Ring Opening S1->S3 S2 Isobutylamine (Nucleophile) S2->S3 S4 Secondary Amino Alcohol Intermediate S3->S4 Isopropanol, 60°C S5 Sulfonylation (p-Nitrobenzenesulfonyl Cl) S4->S5 Et3N, CH2Cl2 S6 Darunavir Precursor S5->S6 High Yield (>70%)

Step-by-step synthetic workflow for the Darunavir chiral amino alcohol core.

Step 1: Regioselective Epoxide Ring Opening
  • Procedure: Dissolve commercially available (1S,2S)-1-(Boc-amino)-2-phenylethyl epoxide (1.0 eq) in 2-propanol. Add isobutylamine (excess, typically 5-10 eq). Stir the reaction mixture at 60 °C for 22 hours[4].

  • Causality: The choice of 2-propanol as a protic solvent is critical; it hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and facilitating regioselective

    
     attack by the sterically hindered isobutylamine at the less substituted carbon. The 60 °C temperature provides the necessary kinetic energy to overcome the activation barrier without causing thermal degradation of the Boc-protecting group.
    
  • Self-Validation: The reaction is self-validating via Thin-Layer Chromatography (TLC). The disappearance of the non-polar epoxide spot and the appearance of a highly polar, ninhydrin-active secondary amine spot confirms complete conversion.

Step 2: Sulfonylation of the Secondary Amine
  • Procedure: Concentrate the crude amino alcohol in vacuo to remove excess isobutylamine. Redissolve the residue in anhydrous

    
    . Add triethylamine (
    
    
    
    , 1.5 eq) and 4-nitrobenzenesulfonyl chloride (1.1 eq). Stir at 23 °C for 5 hours[4].
  • Causality:

    
     acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the newly formed secondary amine, which would otherwise halt the nucleophilic acyl substitution. 
    
    
    
    provides a non-polar, aprotic environment that stabilizes the transition state of the sulfonylation while keeping all organic reactants in solution.
  • Self-Validation: Successful sulfonylation is visually validated by the precipitation of

    
     salts in the reaction flask and a distinct shift in the product's 
    
    
    
    value on silica gel (becoming less polar than the intermediate). The overall yield for these two steps is typically ~71%[4].

References

  • [1] Title: Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir Source: nih.gov URL:

  • [2] Title: Transition-State Mimetics for HIV Protease Inhibitors: Stereocontrolled Synthesis of Hydroxyethylene and Hydroxyethylamine Isosteres by Ester-Derived Titanium Enolate Syn and Anti-Aldol Reactions Source: acs.org URL:

  • [4] Title: The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir Source: nih.gov URL:

  • [3] Title: Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres Source: nih.gov URL:

  • [6] Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: nih.gov URL:

  • [5] Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: frontiersin.org URL:

Sources

Exploratory

The Role of the Phenylbutylamine Scaffold in Darunavir Synthesis

Focusing on the Hydroxyethylamine Isostere and Structural Precision Executive Summary In the high-precision synthesis of Darunavir (Prezista), a second-generation HIV-1 protease inhibitor, the control of stereochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Focusing on the Hydroxyethylamine Isostere and Structural Precision

Executive Summary

In the high-precision synthesis of Darunavir (Prezista), a second-generation HIV-1 protease inhibitor, the control of stereochemistry and regiochemistry within the central backbone is the determinant of antiviral potency. This guide addresses the critical role of the 3-amino-4-phenylbutane scaffold.

Critical Technical Distinction: While the specific nomenclature 3-amino-4-phenylbutan-1-ol (derived from homophenylalanine) is often cited in the context of ACE inhibitors (e.g., Enalapril), the pharmacophore of Darunavir relies strictly on its regioisomer, (2S,3S)-3-amino-4-phenylbutan-2-ol . This "hydroxyethylamine" core mimics the transition state of the phenylalanine-proline cleavage site in the HIV protease enzyme.

This whitepaper details the synthesis, mechanistic role, and quality control of this core scaffold, while explicitly distinguishing it from the 1-ol regioisomer to prevent synthetic divergence.

Structural Analysis: The Hydroxyethylamine Isostere

The efficacy of Darunavir stems from its ability to form hydrogen bonds with the backbone atoms of the HIV protease active site (specifically Asp25/Asp25'). This binding affinity is mediated by the hydroxyethylamine (HEA) isostere.

1.1 Regioisomer Differentiation

Drug development professionals must distinguish between the two primary phenylbutylamine derivatives:

Feature3-Amino-4-phenylbutan-2-ol (Darunavir Core)3-Amino-4-phenylbutan-1-ol (Homophenylalaninol)
Structure


Precursor L-PhenylalanineL-Homophenylalanine
Role Transition-state mimic (Non-cleavable)Chain extender / ACE Inhibitor precursor
Key Moiety Secondary Alcohol (

-OH) at C2
Primary Alcohol (

-OH) at C1
Status Active Pharmacophore Impurity / Non-Target

Impact on Synthesis: Using the 1-ol isomer would result in a loss of the critical hydroxyl group position required for the catalytic water displacement in the protease active site, rendering the molecule inactive against HIV-1.

Synthesis of the Core: (2S,3S)-3-Amino-4-phenylbutan-2-ol

The industrial synthesis of the Darunavir backbone typically proceeds via the "Chlorohydrin-Epoxide" route starting from L-Phenylalanine. This pathway ensures the retention of the


-configuration at the amino center while establishing the 

-hydroxyl center.
2.1 Step-by-Step Protocol

Objective: Synthesis of the protected epoxide intermediate (2S,3S)-1,2-epoxy-3-(N-protected-amino)-4-phenylbutane .

  • Activation of L-Phenylalanine:

    • Reagents: L-Phenylalanine, Thionyl Chloride (

      
      ), Methanol.
      
    • Mechanism: Fisher esterification to yield L-Phenylalanine Methyl Ester.

    • Control: Temperature must be maintained <0°C during

      
       addition to prevent racemization.
      
  • Formation of the Chloroketone:

    • Reagents: LDA (Lithium Diisopropylamide), Chloroiodomethane (

      
      ).
      
    • Process: The ester is converted to the

      
      -chloroketone via a Kowalski homologation or direct nucleophilic attack of the chloro-methyllithium species.
      
    • Critical Parameter: The reaction must be quenched at -78°C to avoid over-alkylation.

  • Diastereoselective Reduction (The Core Step):

    • Reagents: Sodium Borohydride (

      
      ) or stereoselective reducing agents (e.g., 
      
      
      
      ).
    • Outcome: Reduction of the ketone to the alcohol.

    • Selectivity: This step establishes the (2S,3S) stereochemistry. The "Felkin-Anh" model predicts the nucleophilic attack, but chelation-controlled reduction is often employed to maximize the syn-amino alcohol yield.

  • Epoxide Formation:

    • Reagents: Potassium Hydroxide (KOH) in Ethanol.

    • Mechanism: Intramolecular

      
       displacement of the chloride by the alkoxide.
      
    • Product: (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane (N-protected).

2.2 Ring Opening to the Amino-Alcohol

The epoxide is subsequently opened with Isobutylamine to form the final diamino-alcohol core.

  • Regioselectivity: The amine attacks the less hindered terminal carbon (C1) of the epoxide, resulting in the 3-amino-4-phenylbutan-2-ol skeleton with the isobutylamine group at C1.

Visualization of the Synthetic Pathway

The following diagram illustrates the conversion of L-Phenylalanine to the Darunavir core, highlighting the divergence point where the incorrect 1-ol regioisomer could theoretically form (via Homophenylalanine contamination).

DarunavirSynthesis Phe L-Phenylalanine (Starting Material) Ester L-Phe Methyl Ester Phe->Ester Esterification HomoPhe L-Homophenylalanine (Impurity Source) WrongIsomer 3-Amino-4-phenylbutan-1-ol (Homophenylalaninol) HomoPhe->WrongIsomer Reduction (Impurity Pathway) ChloroKetone Alpha-Chloroketone (Chiral Center 1) Ester->ChloroKetone ClCH2Li / -78°C Chlorohydrin Chlorohydrin Intermediate (Diastereoselective Reduction) ChloroKetone->Chlorohydrin NaBH4 (Red.) Epoxide (2S,3S)-Epoxide Chlorohydrin->Epoxide KOH / Ring Closure DarunavirCore (2S,3S)-3-amino-4-phenylbutan-2-ol (Active Isostere) Epoxide->DarunavirCore Ring Opening Isobutylamine Isobutylamine Isobutylamine->DarunavirCore Nucleophilic Attack

Caption: Synthesis flow of the Darunavir hydroxyethylamine core, contrasting the active pathway with the potential homophenylalanine impurity route.

Coupling Reactions: Assembling the API

Once the 3-amino-4-phenylbutan-2-ol core is synthesized (with the isobutyl group attached), the synthesis concludes with two critical coupling reactions.

4.1 Sulfonylation
  • Reaction: The secondary amine (isobutyl nitrogen) is reacted with 4-nitrobenzenesulfonyl chloride (later reduced to amino) or directly with 4-aminobenzenesulfonyl chloride .

  • Role: This sulfonamide group fits into the S2' pocket of the protease.

4.2 Bis-THF Carbamate Formation
  • Reaction: The free primary amine (at C3) of the phenylbutan-2-ol core reacts with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivatized carbonate (often the 4-nitrophenyl carbonate or succinimidyl carbonate).

  • Significance: This forms the carbamate linkage. The Bis-THF moiety is the "crown jewel" of Darunavir, providing high-affinity binding to the backbone atoms of the protease S2 subsite.

Quality Control & Impurity Management

Ensuring the absence of the 3-amino-4-phenylbutan-1-ol regioisomer is critical for regulatory compliance (ICH Q3A/B).

5.1 Analytical Strategy
  • HPLC Method: Reverse-phase HPLC (C18 column) using a phosphate buffer/acetonitrile gradient.

    • Differentiation: The 1-ol (primary alcohol) is less polar than the 2-ol (secondary alcohol with flanking amine) and will exhibit a distinct retention time.

  • Chiral Purity: Chiral HPLC is required to confirm the (2S,3S) configuration. The (2R,3S) diastereomer is a common impurity from the reduction step.

5.2 Source Control
  • Starting Material Purity: L-Phenylalanine must be screened for L-Homophenylalanine content. Even trace amounts (0.1%) of Homophenylalanine will carry through the synthesis to form the 3-amino-4-phenylbutan-1-ol derivative, which is difficult to purge in the final crystallization steps.

References
  • Ghosh, A. K., et al. (2006). Design and Synthesis of the Potent HIV-1 Protease Inhibitor Darunavir (TMC114). Journal of Organic Chemistry.

  • Tibotec Pharmaceuticals. (2006). Prezista (Darunavir) Prescribing Information & Chemistry. FDA Access Data.

  • Liu, Z., et al. (2009).[1] Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor. Biotechnology Advances.

  • Mapi Pharma. (2012).[2] Process for the Preparation of Darunavir and Darunavir Intermediates. European Patent Office (EP2528923).

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-4-phenylbutan-1-ol Hydrochloride. Merck KGaA.

Sources

Foundational

3-Amino-4-phenylbutan-1-ol MSDS and safety handling sheets

Executive Summary 3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4) is a critical chiral building block, specifically a -amino alcohol, utilized in the synthesis of peptidomimetics and protease inhibitors (e.g., HIV and Renin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-phenylbutan-1-ol (CAS 62247-37-4) is a critical chiral building block, specifically a


-amino alcohol, utilized in the synthesis of peptidomimetics and protease inhibitors (e.g., HIV and Renin inhibitors).[1][2][3][4] Its structural motif—containing a primary amine and a primary alcohol separated by a two-carbon tether—serves as a precursor to hydroxyethylamine (HEA) isosteres, essential for transition-state mimicry in drug design.

This guide synthesizes the physicochemical properties, rigorous safety protocols, and handling strategies required for this compound. Due to its basicity and potential for oxidation, strict adherence to inert atmosphere handling and specific storage conditions is required to maintain reagent integrity and operator safety.

Part 1: Chemical Identity & Physicochemical Properties[2]

Table 1: Technical Specifications

PropertySpecificationNotes
Chemical Name 3-Amino-4-phenylbutan-1-ol
CAS Number 62247-37-4Racemic; (S)-isomer often used in chiral synthesis.
Molecular Formula

Molecular Weight 165.23 g/mol
Structure (SMILES) NC(CC1=CC=CC=1)CCOPhenyl-CH2-CH(NH2)-CH2-CH2-OH
Physical State Waxy Solid or Viscous OilTendency to supercool; low melting point range (~35–45°C estimated).
Solubility DMSO, Methanol, DCM, EthanolModerate water solubility; hygroscopic.
pKa (Conjugate Acid) ~9.5–10.0Typical for primary aliphatic amines.
Acidity Weakly acidic hydroxylAlcohol proton pKa ~16.

Part 2: Hazard Identification & Risk Assessment (GHS)

Core Hazard: The primary hazard stems from the free primary amine, which renders the compound corrosive to tissue and damaging to mucous membranes.

GHS Classification (derived from structural analogs):

  • Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation) depending on concentration and specific isomer purity. Conservative approach: Treat as Corrosive.

  • Serious Eye Damage: Category 1 (Irreversible effects).[5]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Toxicological Mechanisms:

  • Tissue Saponification: The alkaline nature of the amine can saponify skin lipids, leading to deep tissue penetration and chemical burns.

  • Respiratory Sensitization: Inhalation of aerosols or dusts may cause severe respiratory tract irritation (chemical pneumonitis).

Part 3: Strategic Safety Handling Protocols

Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified Chemical Fume Hood or Glovebox.

  • Glove Permeation: Standard nitrile gloves may offer insufficient protection for prolonged contact with amine solutions.

    • Recommendation: Double-gloving (Nitrile inner / Neoprene outer) or Silver Shield® laminates for spill cleanup.

  • Eye Protection: Chemical splash goggles + Face shield. Standard safety glasses are insufficient for corrosive liquids/waxy solids.

Protocol: Inert Atmosphere Weighing & Transfer

Rationale: Amino alcohols are hygroscopic (absorb water) and susceptible to N-oxidation (forming N-oxides) or carbamate formation (reaction with atmospheric


).
  • Preparation: Purge the weighing vessel with dry Nitrogen or Argon for 5 minutes.

  • Transfer:

    • If Solid: Use an antistatic spatula inside a glove bag or under a localized inert gas funnel.

    • If Liquid/Viscous: Use a gas-tight syringe or a positive-displacement pipette. Do not pour.

  • Dissolution: Immediately dissolve in the reaction solvent (e.g., anhydrous DCM or THF) to minimize surface area exposure to air.

Protocol: Spillage & Decontamination

Self-Validating Step: The use of a pH indicator strip ensures the neutralization is complete before final cleanup.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill.

    • Validation: Test spill residue with pH paper. Target pH: 6–8.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (fire hazard with oxidizers/amines).

  • Disposal: Collect in a double-bagged hazardous waste container labeled "Alkaline Organic Waste."

Part 4: Synthesis & Application Workflow

The utility of 3-Amino-4-phenylbutan-1-ol lies in its conversion to drug scaffolds. The following diagram illustrates its role in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) where the "hydroxyethylamine" core is pivotal.

SynthesisWorkflow Start Precursor: Beta-Homophenylalanine Step1 Reduction (LiAlH4 or BH3-THF) Start->Step1 Reduction Product Target: 3-Amino-4-phenylbutan-1-ol Step1->Product Yields Step2 Epoxide Formation (Corey-Chaykovsky) Product->Step2 Derivatization Scaffold Hydroxyethylamine (HEA) Isostere Scaffold Step2->Scaffold Cyclization/Opening Drug Protease Inhibitor (e.g., HIV/Renin) Scaffold->Drug SAR Optimization

Figure 1: Synthetic pathway transforming the amino acid precursor into the bioactive HEA scaffold via the 3-amino-4-phenylbutan-1-ol intermediate.[6]

Part 5: Emergency Response Decision Tree

This logic flow guides immediate action in case of exposure, prioritizing the mitigation of corrosive damage.[7]

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off solid 2. Flush water (15 min) 3. Do NOT neutralize on skin Skin->ActionSkin ActionEye 1. Retract eyelids 2. Flush water (15 min) 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing diff. 3. Monitor for edema Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Critical response protocol for exposure incidents. Note: Neutralization on skin is contraindicated due to exothermic reaction risk.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: (S)-2-Amino-4-phenylbutan-1-ol (Analogous Structure). Merck KGaA. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68716469: (S)-2-amino-3-methyl-4-phenylbutan-1-ol. PubChem.[3] Link

  • Ghosh, A. K., et al. (2007). Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. Link

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Amino Alcohol Derivatives.Link

  • BenchChem. (2023). Application of Phenylbutan-2-ol derivatives in Pharmaceutical Synthesis.[2][8][9]Link

Sources

Exploratory

A Technical Guide to Sourcing High-Purity 3-Amino-4-phenylbutan-1-ol for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the procurement of chiral intermediates of impeccable purity is a cornerstone of successful and reproducible research. This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the procurement of chiral intermediates of impeccable purity is a cornerstone of successful and reproducible research. This guide provides an in-depth technical overview of 3-Amino-4-phenylbutan-1-ol, a key chiral building block, with a focus on sourcing high-purity enantiomers. We will delve into the critical quality attributes, analytical methodologies for purity assessment, and a survey of commercial suppliers.

The Significance of Stereochemical Purity in 3-Amino-4-phenylbutan-1-ol

3-Amino-4-phenylbutan-1-ol is a chiral amino alcohol whose stereochemistry is of paramount importance in the synthesis of various pharmaceutical agents. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the enantiomeric purity of 3-Amino-4-phenylbutan-1-ol as a starting material directly impacts the stereochemical integrity and, consequently, the safety and efficacy of the final active pharmaceutical ingredient (API).

The synthesis of enantiomerically pure 3-Amino-4-phenylbutan-1-ol can be achieved through various strategies, including asymmetric synthesis and the resolution of racemic mixtures. These processes can introduce specific impurities, including the undesired enantiomer and other process-related byproducts. A thorough understanding of the synthetic route is crucial for anticipating potential impurities.

Critical Quality Attributes and Supplier Vetting

When sourcing high-purity 3-Amino-4-phenylbutan-1-ol, researchers should demand comprehensive analytical data from suppliers. A Certificate of Analysis (CoA) is a critical document that should provide more than just a statement of purity. Key quality attributes to scrutinize include:

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A purity of ≥98% is a common specification.

  • Enantiomeric Purity (Enantiomeric Excess - ee): This is the most critical parameter for a chiral intermediate. It is determined by chiral HPLC. For pharmaceutical applications, an enantiomeric excess of ≥99% is often required.

  • Identification: Confirmation of the chemical structure is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry.

  • Residual Solvents: Gas Chromatography (GC) is used to identify and quantify any remaining solvents from the synthesis and purification processes.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

Beyond the CoA, a reputable supplier should be able to provide additional information on their quality management systems, manufacturing processes, and batch-to-batch consistency.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

The quality control of 3-Amino-4-phenylbutan-1-ol relies on a suite of analytical techniques to ensure both chemical and stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of 3-Amino-4-phenylbutan-1-ol. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often a good starting point for method development.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For basic compounds like 3-Amino-4-phenylbutan-1-ol, the addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is standard.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

HPLC for Chemical Purity

Standard reversed-phase HPLC with a C18 column is used to assess the chemical purity and identify any process-related impurities.

Spectroscopic and Other Analytical Techniques
  • NMR Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the compound and detect impurities with different chemical structures.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

  • Karl Fischer Titration: Accurately measures the water content.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a batch of high-purity 3-Amino-4-phenylbutan-1-ol.

Caption: Quality Control Workflow for High-Purity 3-Amino-4-phenylbutan-1-ol.

Commercial Suppliers of High-Purity 3-Amino-4-phenylbutan-1-ol

The following table provides a summary of commercial suppliers offering 3-Amino-4-phenylbutan-1-ol and its derivatives. It is important to note that the availability of specific enantiomers and detailed purity specifications should be confirmed directly with the supplier.

SupplierCompound Name(s)CAS Number(s)Reported PurityNotes
Sigma-Aldrich 3-amino-4-phenylbutan-1-ol62247-37-4 (racemate)Not specified on websiteOffers the hydrochloride salt as well.
3-amino-4-phenylbutan-1-ol hydrochloride1803594-04-8Not specified on website
ChemScene (s)-4-Amino-4-phenylbutan-1-ol949096-34-8≥98%Provides some computational chemistry data.[1]
TCI (Tokyo Chemical Industry) 3-Amino-1-phenylbutane22374-89-6≥98.0% (GC)Note: This is a related compound, not the exact target molecule.[2][3]
BOC Sciences --Custom synthesis availableOffers custom synthesis of amino alcohols to various purity levels.[][][]
BLDpharm (R)-4-amino-4-phenylbutan-1-ol1213321-70-0Not specified on websiteOffers the (R)-enantiomer.[7]
Ambeed (S)-4-Amino-4-phenylbutan-1-ol hydrochloride1810074-83-995%Provides the hydrochloride salt of the (S)-enantiomer.

Conclusion

The selection of a commercial supplier for high-purity 3-Amino-4-phenylbutan-1-ol should be a meticulous process guided by a thorough evaluation of the supplier's analytical capabilities and documentation. For researchers in drug development, insisting on comprehensive data, including chemical and enantiomeric purity, is non-negotiable. By understanding the critical quality attributes and the analytical techniques used to verify them, scientists can ensure the integrity of their starting materials and the reliability of their research outcomes.

References

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Accessed March 7, 2026.
  • BOC Sciences. Amino Alcohol Synthesis Service. Accessed March 7, 2026.
  • Sigma-Aldrich. 3-amino-4-phenylbutan-1-ol | 62247-37-4. Accessed March 7, 2026.
  • Google Patents. A kind of HPLC analysis methods of 3 amino butanol chiral purity. Accessed March 7, 2026.
  • BOC Sciences. Best of Chemicals Supplier. Accessed March 7, 2026.
  • Sigma-Aldrich. (S)-4-Amino-4-phenylbutan-1-ol hydrochloride | 1810074-83-9. Accessed March 7, 2026.
  • PubChemLite. 3-amino-4-phenylbutan-1-ol hydrochloride (C10H15NO). Accessed March 7, 2026.
  • PMC. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. Accessed March 7, 2026.
  • Sigma-Aldrich. 3-amino-4-phenylbutan-1-ol hydrochloride | 1803594-04-8. Accessed March 7, 2026.
  • Tokyo Chemical Industry Co., Ltd. Chiral Amino Alcohols. Accessed March 7, 2026.
  • Ambeed. 1803594-04-8|3-Amino-4-phenylbutan-1-ol hydrochloride. Accessed March 7, 2026.
  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Accessed March 7, 2026.
  • Fisher Scientific. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95%. Accessed March 7, 2026.
  • ChemScene. 949096-34-8 | (s)-4-Amino-4-phenylbutan-1-ol. Accessed March 7, 2026.
  • Benchchem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Accessed March 7, 2026.
  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Accessed March 7, 2026.
  • Sigma-Aldrich. (R)-tert-Butyl 3-amino-4-phenylbutanoate | 166023-31-0. Accessed March 7, 2026.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Accessed March 7, 2026.
  • Phenomenex.
  • Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol. Accessed March 7, 2026.
  • UniCA IRIS.
  • ChemicalBook. (R)-4-amino-4-phenylbutan-1-ol. Accessed March 7, 2026.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Accessed March 7, 2026.
  • Lab Supplies. 3-Amino-4-phenylbutyric acid, min 97%, 1 gram. Accessed March 7, 2026.
  • Patent 2060559. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Accessed March 7, 2026.
  • Benchchem. (3S)-3-Amino-2-methyl-4-phenylbutan-2-ol. Accessed March 7, 2026.
  • BOC Sciences. BOC-Amino Acids. Accessed March 7, 2026.
  • TradeIndia. (3R)-3-Amino-1-butanol at Best Price, High Purity Pharmaceutical Grade Exporter. Accessed March 7, 2026.
  • Lab Supplies. 3-Amino-1-phenylbutane, 500mL, Each. Accessed March 7, 2026.
  • TCI AMERICA. 4-Phenyl-1-butanol 3360-41-6. Accessed March 7, 2026.
  • Fisher Scientific. 3-Amino-1-phenylbutane 98.0+%, TCI America 25 mL | Buy Online. Accessed March 7, 2026.
  • BLDpharm. 1213321-70-0|(R)-4-amino-4-phenylbutan-1-ol. Accessed March 7, 2026.
  • BOC Sciences. BOC-Amino Acids. Accessed March 7, 2026.
  • Worldwide Life Sciences. (S)-3-(Boc-amino)-4-phenylbutyric acid - 1g. Accessed March 7, 2026.
  • PubChem. 3-Amino-1-phenylbutan-1-ol | C10H15NO | CID 12452688. Accessed March 7, 2026.
  • Sigma-Aldrich. 4-Amino-4-phenylbutan-1-ol. Accessed March 7, 2026.
  • Sigma-Aldrich. 3-amino-4-phenylbutan-1-ol | 62247-37-4. Accessed March 7, 2026.
  • Pharmaffiliates. 4-((3-Hydroxy-3-phenylpropyl)amino)-1-phenylbutan-1-ol. Accessed March 7, 2026.
  • Tokyo Chemical Industry Co., Ltd. 4-Phenylbutylamine | 13214-66-9. Accessed March 7, 2026.
  • National Institute of Standards and Technology. 3-Phenyl-1-butanol - the NIST WebBook. Accessed March 7, 2026.

Sources

Foundational

Comprehensive Technical Guide on 3-Amino-4-phenylbutan-1-ol: Structural Elucidation, Synthesis, and Pharmaceutical Applications

Executive Summary The development of peptidomimetics and targeted protease inhibitors relies heavily on the structural versatility of non-proteinogenic chiral building blocks. 3-Amino-4-phenylbutan-1-ol is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and targeted protease inhibitors relies heavily on the structural versatility of non-proteinogenic chiral building blocks. 3-Amino-4-phenylbutan-1-ol is a critical intermediate in this domain, serving as a reduced, stable analog of


-homophenylalanine. By mimicking the tetrahedral transition state of peptide bond hydrolysis, this amino alcohol motif is indispensable in the rational design of transition-state isosteres for antiviral and metabolic drug targets. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, self-validating synthetic protocols, and applications in drug development.

Chemical Identity & Structural Nomenclature

The precise identification of chiral building blocks is foundational to reproducible drug discovery. The IUPAC nomenclature and SMILES string provide complementary ways to map the 3D topology of the molecule.

  • IUPAC Name: 3-amino-4-phenylbutan-1-ol

  • SMILES String: OCCC(N)Cc1ccccc1

Deconstructing the SMILES String

The SMILES string OCCC(N)Cc1ccccc1 can be parsed into three distinct functional domains that dictate the molecule's reactivity and binding affinity:

  • OCC (The Aliphatic Tail): Represents the primary alcohol at C1 and the methylene at C2. This region acts as a hydrogen-bond donor/acceptor and provides a site for further synthetic functionalization (e.g., oxidation to an aldehyde or conversion to a leaving group).

  • C(N) (The Chiral Center): The C3 carbon bearing the primary amine. In pharmaceutical applications, preserving the stereochemistry at this node (typically the (S)-enantiomer derived from L-phenylalanine) is critical for target receptor binding.

  • Cc1ccccc1 (The Benzyl Moiety): The C4 methylene attached to the aromatic phenyl ring. This highly lipophilic domain is responsible for anchoring the molecule into the hydrophobic S1 pockets of target proteases.

SMILES_Parsing SMILES SMILES: OCCC(N)Cc1ccccc1 Alcohol OCC (Ethanol Branch) SMILES->Alcohol Chiral C(N) (Chiral Amine Center) SMILES->Chiral Benzyl Cc1ccccc1 (Benzyl Moiety) SMILES->Benzyl

Figure 1: Deconstruction of the 3-amino-4-phenylbutan-1-ol SMILES string into functional moieties.

Physicochemical Properties & Computational Descriptors

Understanding the physicochemical profile of 3-amino-4-phenylbutan-1-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The free base is an oil or low-melting solid, while the hydrochloride salt is a highly crystalline powder preferred for long-term storage[1].

Table 1: Physicochemical Properties & Descriptors

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₀H₁₅NOBase formula for mass spectrometry validation.
Molecular Weight 165.23 g/mol Low MW allows for downstream fragment growth.
CAS Number (Free Base) 62247-37-4Standard registry for the unprotonated form.
CAS Number (HCl Salt) 1803594-04-8Preferred crystalline form for handling[1].
H-Bond Donors 2 (-OH, -NH₂)Critical for transition-state mimicry in active sites.
H-Bond Acceptors 2 (O, N)Facilitates aqueous solubility and receptor binding.
Rotatable Bonds 5Provides necessary conformational flexibility.

Synthetic Methodologies & Experimental Protocols

The synthesis of enantiopure 3-amino-4-phenylbutan-1-ol typically begins with L-phenylalanine. The sequence relies on the Arndt-Eistert homologation to insert a methylene group while strictly retaining the (S)-stereocenter, followed by a controlled reduction of the carboxylic acid[2][3].

Synthesis_Workflow A L-Phenylalanine B Boc-L-Phenylalanine A->B Boc2O, NaOH C Diazoketone Intermediate B->C Isobutyl chloroformate, CH2N2 D Boc-β-homophenylalanine C->D AgBz, H2O (Wolff Rearrangement) E Boc-3-amino-4-phenylbutan-1-ol D->E 1. Isobutyl chloroformate 2. NaBH4, H2O F 3-Amino-4-phenylbutan-1-ol HCl E->F 4M HCl in Dioxane

Figure 2: Step-by-step synthetic workflow from L-Phenylalanine to 3-amino-4-phenylbutan-1-ol HCl.

Protocol: Mixed Anhydride Reduction of Boc- -homophenylalanine

Direct reduction of amino acids using harsh reagents like LiAlH₄ risks partial racemization and over-reduction. Instead, we utilize a mixed anhydride activation followed by NaBH₄ reduction. This choice is dictated by the need for mild conditions that preserve the sensitive C3 chiral center.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-

    
    -homophenylalanine (1.0 eq) in anhydrous THF and cool to -15 °C under a nitrogen atmosphere. Add N-methylmorpholine (NMM, 1.1 eq), followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
    
    • Causality: The isobutyl group provides steric bulk, preventing the borohydride from attacking the wrong carbonyl carbon of the anhydride. The -15 °C temperature prevents the mixed anhydride from disproportionating into symmetrical anhydrides, which would drastically reduce the yield.

  • Self-Validation Check 1 (Spectroscopic): Monitor an aliquot via IR spectroscopy. The appearance of a dual carbonyl stretch at ~1820 cm⁻¹ and ~1750 cm⁻¹ confirms complete mixed anhydride formation.

  • Reduction: After 30 minutes, rapidly filter the precipitated NMM·HCl salt. Add the clear filtrate dropwise to a vigorously stirred solution of NaBH₄ (3.0 eq) in water at 0 °C.

    • Causality: Filtering the acidic NMM·HCl salt is crucial; if left in the mixture, it acts as a proton source that prematurely quenches the borohydride reagent.

  • Self-Validation Check 2 (Macroscopic): Observe robust gas evolution (CO₂ and H₂). The cessation of effervescence serves as a real-time macroscopic indicator that the hydride transfer is complete.

  • Workup & Deprotection: Extract the aqueous mixture with ethyl acetate, wash with 1M KHSO₄, dry, and concentrate. The resulting Boc-protected alcohol is then treated with 4M HCl in dioxane to precipitate the final 3-amino-4-phenylbutan-1-ol hydrochloride salt.

Table 2: Synthetic Step Analysis & Yield Comparison

Reaction StepReagents & ConditionsTimeTypical YieldSelf-Validation Marker
Arndt-Eistert Homologation Isobutyl chloroformate, CH₂N₂, then AgBz/H₂O24 h75-80%N₂ gas evolution; IR (diazo peak ~2100 cm⁻¹)[2]
Mixed Anhydride Reduction Isobutyl chloroformate, NMM, NaBH₄, THF/H₂O4 h85-90%CO₂ evolution; IR (anhydride stretch ~1820 cm⁻¹)
HCl Deprotection 4M HCl in Dioxane, RT2 h98%Product precipitation; MS (M+H = 166.1)

Applications in Drug Development

The incorporation of


-amino acids and their alcohol derivatives into synthetic pipelines has revolutionized the design of proteolytically stable therapeutics[3].

Transition-State Isosteres in Protease Inhibitors: During normal peptide bond cleavage, proteases generate a tetrahedral intermediate. The 3-amino-4-phenylbutan-1-ol backbone acts as a non-hydrolyzable mimic of this transition state. When incorporated into a larger peptidomimetic scaffold, the secondary alcohol (if further oxidized/functionalized) or the primary alcohol itself coordinates tightly with the catalytic aspartate or serine residues in the enzyme's active site.

This specific structural motif has been heavily investigated in the discovery of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[4]. By utilizing the


-homophenylalanine core, researchers have successfully developed highly potent and selective inhibitors that exhibit superior metabolic stability compared to their 

-amino acid counterparts[4].

Analytical Characterization & Validation

To ensure the integrity of the synthesized 3-amino-4-phenylbutan-1-ol, the following self-validating analytical parameters must be met:

  • LC-MS: Electrospray ionization (ESI-MS) should yield a dominant [M+H]⁺ peak at m/z 166.1.

  • ¹H NMR (400 MHz, DMSO-d₆): The diastereotopic protons of the benzyl group (C4) will appear as distinct multiplets between 2.70–2.95 ppm due to their proximity to the C3 chiral center. The aromatic protons will integrate to 5H at 7.15–7.35 ppm.

  • Chiral HPLC: Enantiomeric excess (ee) >99% must be confirmed using a chiral stationary phase (e.g., Chiralcel OD-H) to ensure no racemization occurred during the Wolff rearrangement or reduction steps.

References[2] Title: 3-amino-4-phenylbutan-1-ol hydrochloride | 1803594-04-8

Source: Sigma-Aldrich URL: Title: 3-amino-4-phenylbutan-1-ol | 62247-37-4 Source: Sigma-Aldrich URL: [2] Title: Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids Source: Benchchem URL: [3] Title: Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues Source: PMC (NIH) URL: [4] Title: Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors Source: ScienceDirect URL:

Sources

Protocols & Analytical Methods

Method

scalable synthesis of chiral 3-Amino-4-phenylbutan-1-ol intermediates

Application Note: Scalable Synthesis of Chiral 3-Amino-4-phenylbutan-1-ol Intermediates Executive Summary (S)-3-Amino-4-phenylbutan-1-ol (also known as L-homophenylalaninol) is a critical chiral building block in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Chiral 3-Amino-4-phenylbutan-1-ol Intermediates

Executive Summary

(S)-3-Amino-4-phenylbutan-1-ol (also known as L-homophenylalaninol) is a critical chiral building block in the synthesis of next-generation HIV protease inhibitors (e.g., Atazanavir, Darunavir analogues) and various peptidomimetics.[1] Its structural integrity—specifically the preservation of the chiral center at the C3 position—is paramount for the biological activity of the final API.

Traditional synthesis often relies on the reduction of L-homophenylalanine using Lithium Aluminum Hydride (LAH), a method fraught with safety risks (pyrophoricity) and scalability issues at the kilogram scale. This Application Note presents a hybrid chemo-enzymatic workflow designed for industrial scalability. It combines a high-fidelity biocatalytic synthesis of the precursor (S)-3-amino-4-phenylbutanoic acid (L-HPA) with a safety-optimized chemical reduction protocol using the Sodium Borohydride/Iodine (NaBH₄/I₂) system.[1]

Key Advantages of This Protocol:

  • Enantiomeric Excess (ee): >99% (Biocatalytic control).[1][2]

  • Safety: Eliminates LAH; manages H₂ evolution via controlled dosing.[1]

  • Scalability: Validated for fed-batch bioreactors and standard chemical reactors.[1]

  • Cost-Efficiency: Uses renewable enzymatic cofactors and inexpensive borohydride.[1]

Strategic Route Selection

The synthesis is divided into two modular phases. This modularity allows for independent optimization of the chiral formation and the reduction steps.

Phase 1: Biocatalytic Synthesis of Precursor
  • Objective: Synthesize (S)-3-amino-4-phenylbutanoic acid (L-HPA) from 2-oxo-4-phenylbutanoic acid (OPBA).

  • Method: Reductive amination using L-Phenylalanine Dehydrogenase (PheDH) coupled with Formate Dehydrogenase (FDH) for NADH regeneration.[1]

  • Rationale: This route avoids the hazardous diazo compounds (Arndt-Eistert homologation) used in purely chemical routes and offers superior atom economy compared to resolution of racemates.

Phase 2: Chemoselective Reduction
  • Objective: Reduce L-HPA to (S)-3-amino-4-phenylbutan-1-ol.

  • Method: Activation of the carboxylic acid with Iodine (I₂) in the presence of Sodium Borohydride (NaBH₄) .[3]

  • Rationale: The NaBH₄/I₂ system generates diborane in situ in a controlled manner. It is significantly safer than LAH and milder than Borane-DMS, preventing racemization of the alpha-chiral center.

Detailed Protocols

Protocol A: Biocatalytic Synthesis of (S)-L-HPA

Reagents & Equipment:

  • Substrate: 2-oxo-4-phenylbutanoic acid (OPBA).[1]

  • Enzymes: L-Phenylalanine Dehydrogenase (PheDH, e.g., from Thermoactinomyces intermedius), Formate Dehydrogenase (FDH, e.g., from Candida boidinii).

  • Cofactors: NAD⁺ (Catalytic amount), Ammonium Formate (Amine source & reductant).[1]

  • Buffer: Tris-HCl or Phosphate Buffer (100 mM, pH 8.5).

  • Equipment: Fed-batch Bioreactor (pH stat, Temp control).

Step-by-Step Workflow:

  • Preparation: In a bioreactor, dissolve Ammonium Formate (4 eq.) in Buffer (pH 8.5). Degas to remove oxygen.[1]

  • Enzyme Loading: Add NAD⁺ (1 mM final conc.), PheDH (20 U/mmol substrate), and FDH (20 U/mmol substrate).

  • Substrate Feeding (Critical): OPBA is inhibitory at high concentrations.[1] Initiate a fed-batch addition of OPBA solution (2 M in water, pH adjusted to 7.0) at a rate that maintains the reactor concentration <50 mM.

  • Reaction: Maintain temperature at 30°C and pH at 8.5 (using 10% NH₄OH). Stir gently (200 rpm).

  • Monitoring: Monitor consumption of OPBA via HPLC (C18 column, 210 nm). Reaction typically completes in 12–24 hours.[1]

  • Workup (Isoelectric Precipitation):

    • Filter biomass (ultrafiltration or centrifugation).[1]

    • Adjust filtrate pH to the isoelectric point of L-HPA (approx. pH 5.5–6.[1]0) using 6M HCl.

    • Cool to 4°C. (S)-L-HPA precipitates as a white solid.[1]

    • Filter, wash with cold water/ethanol, and dry.

Yield: 85–90% | ee: >99%[1]

Protocol B: Safety-Optimized Reduction to Alcohol

Reagents:

  • Precursor: (S)-3-amino-4-phenylbutanoic acid (from Protocol A).[1]

  • Reductant: Sodium Borohydride (NaBH₄) (2.5 eq.).[1]

  • Activator: Iodine (I₂) (1.0 eq.).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Quench: Methanol, 3M NaOH.

Safety Note: This reaction generates Hydrogen gas (H₂).[1] All vessels must be grounded, nitrogen-inerted, and vented through a condenser to a scrubber.[1]

Step-by-Step Workflow:

  • Slurry Formation: In a dry reactor under N₂, suspend (S)-L-HPA (1.0 eq.) and NaBH₄ (2.5 eq.) in anhydrous THF. Cool to 0°C.[1]

  • Controlled Activation (The "Iodine Drop"):

    • Dissolve Iodine (1.0 eq.) in THF.

    • Add the Iodine solution dropwise to the reactor over 60–90 minutes.

    • Observation: The solution will transiently turn brown (I₂) then colorless as BH₃ is generated and consumed. Vigorous H₂ evolution will occur; control addition rate to manage off-gas.[1]

  • Reflux: Once addition is complete and gas evolution subsides, warm the mixture to reflux (66°C) for 12–16 hours to ensure complete reduction of the borane-amine complex.

  • Quenching (Careful):

    • Cool to 0°C.[1][3]

    • Add Methanol dropwise until effervescence ceases (destroys excess hydride).[1]

    • Add 3M NaOH solution and reflux for 2 hours (hydrolyzes borate esters).

  • Isolation:

    • Concentrate THF under reduced pressure.

    • Extract aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Dry organic layer (Na₂SO₄), filter, and concentrate.[1]

  • Purification: Recrystallize from Toluene/Hexane or convert to Hydrochloride salt (HCl/Ethanol) for long-term storage.[1]

Yield: 80–85% | ee: >99% (Retention of configuration)

Process Visualization

Figure 1: Biocatalytic Cascade (Precursor Synthesis)

This pathway illustrates the coupled enzymatic system ensuring high enantioselectivity and cofactor regeneration.

Biocatalysis Substrate 2-Oxo-4-phenylbutanoic Acid (OPBA) PheDH PheDH (Enzyme) Substrate->PheDH Product (S)-3-Amino-4-phenylbutanoic Acid (L-HPA) Ammonium NH4+ Ammonium->PheDH PheDH->Product NAD NAD+ PheDH->NAD FDH FDH (Cofactor Regen) NADH NADH FDH->NADH CO2 CO2 FDH->CO2 NADH->PheDH NAD->FDH Formate Formate Formate->FDH

Caption: Coupled reductive amination cycle using PheDH for chiral induction and FDH for NADH recycling.

Figure 2: Chemical Reduction Mechanism

The activation of Borohydride by Iodine generates the active reducing species in situ.

Reduction LHPA (S)-L-HPA (Precursor) Complex Borane-Amino Acid Complex LHPA->Complex Carboxyl Activation Reagents NaBH4 + I2 (THF, 0°C) InSitu In Situ Generation: 2 NaBH4 + I2 -> B2H6 + 2 NaI + H2 Reagents->InSitu InSitu->Complex Reduction Alcohol (S)-3-Amino-4-phenylbutan-1-ol (Target) Complex->Alcohol Hydrolysis (NaOH/MeOH)

Caption: Chemical reduction pathway utilizing the safer NaBH4/I2 system to generate Diborane in situ.

Analytical Quality Control

To ensure the integrity of the process, the following QC parameters must be met at the intermediate and final stages.

ParameterMethodSpecification
Identity 1H-NMR (DMSO-d6)Consistent with structure (Multiplets at 7.2 ppm (Ph), 2.8 ppm (CH2-Ph))
Purity HPLC (C18, ACN/Water)> 98.0% Area
Chiral Purity Chiral HPLC (Daicel Crownpak or equiv.)[1]> 99.0% ee (S-isomer)
Residual Boron ICP-MS< 100 ppm
Water Content Karl Fischer< 0.5%

References

  • Biocatalytic Synthesis of L-Homophenylalanine

    • Title: Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor.[1][2][4][5][6][7]

    • Source: Biotechnology Advances, 2009.[1]

    • URL:[Link]

  • Safety-Optimized Reduction Protocol

    • Title: A Convenient Reduction of Amino Acids and Their Derivatives (NaBH4/I2 System).[1][8]

    • Source: Journal of Organic Chemistry / The Vespiary.
    • URL:[Link] (Primary Source Validation)[1]

  • Process Intensification & Scale-Up

    • Title: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine with Direct In Situ Product Crystallization.[1][7]

    • Source: ACS Omega, 2018.[1]

    • URL:[Link][1]

  • Target Molecule Data

    • Title: (S)-3-Amino-4-phenylbutanoic acid (Precursor Data).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Chemoselective Reductive Amination of 3-Amino-4-phenylbutan-1-ol in Peptidomimetic Synthesis

Introduction & Strategic Rationale The compound 3-amino-4-phenylbutan-1-ol is a highly versatile 1,3-amino alcohol and a homologated derivative of phenylalanine. It serves as a critical chiral building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 3-amino-4-phenylbutan-1-ol is a highly versatile 1,3-amino alcohol and a homologated derivative of phenylalanine. It serves as a critical chiral building block in the synthesis of peptidomimetics, particularly in the development of transition-state isosteres for protease inhibitors.

When functionalizing the primary amine of this scaffold, direct alkylation with alkyl halides is notoriously prone to over-alkylation, yielding inseparable mixtures of secondary and tertiary amines. Reductive amination bypasses this limitation by proceeding through a discrete imine or iminium intermediate, allowing for the precise, mono-selective synthesis of secondary amines[1].

This application note details a robust, self-validating protocol for the chemoselective reductive amination of 3-amino-4-phenylbutan-1-ol, ensuring high yields while preserving both the unprotected C1-hydroxyl group and the C3-stereocenter.

Causality in Experimental Design: Reagent and Solvent Selection

The success of this transformation relies on the precise orchestration of kinetics and chemoselectivity. Every reagent is chosen based on specific mechanistic causality:

  • The Reducing Agent (STAB vs. NaBH₃CN): Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over sodium cyanoborohydride due to its superior chemoselectivity, faster reaction kinetics, and lower toxicity profile[2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB insufficiently reactive to reduce most free aldehydes and ketones at room temperature[3]. However, the iminium ion—formed via the condensation of the primary amine and the carbonyl compound—is highly electrophilic and undergoes rapid, irreversible hydride transfer[2].

  • Preservation of the 1,3-Amino Alcohol Motif: The primary hydroxyl group at the C1 position of 3-amino-4-phenylbutan-1-ol[4] remains entirely unreactive under these conditions. Nitrogen is significantly more nucleophilic than oxygen, meaning imine formation vastly outcompetes hemiacetal formation. Furthermore, STAB does not mediate O-alkylation, eliminating the need for transient hydroxyl protecting groups[5].

  • Stereochemical Integrity: The reaction occurs exclusively at the nitrogen atom. Because the C3–N bond is never broken during the hemiaminal-to-imine transition, the enantiomeric excess (

    
    ) of the chiral starting material is 100% conserved[5].
    
  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent because it provides excellent solubility for STAB and does not participate in competitive hydrogen bonding that could stall imine formation[1].

Mechanistic Workflow

ReductiveAmination A 3-Amino-4-phenylbutan-1-ol (Primary Amine) B Carbonyl Addition (Aldehyde or Ketone) A->B C Hemiaminal Intermediate B->C Nucleophilic Attack D Dehydration (-H₂O) C->D Acid Catalysis (Optional) E Imine / Iminium Ion D->E F Hydride Transfer [NaBH(OAc)₃] E->F Chemoselective Reduction G N-Alkylated 1,3-Amino Alcohol (Target Product) F->G Irreversible

Figure 1: Workflow for chemoselective reductive amination of 3-amino-4-phenylbutan-1-ol.

Quantitative Data & Optimization

The following table summarizes the optimized parameters based on the steric and electronic nature of the target carbonyl compound.

Table 1: Optimization of Reaction Conditions for Reductive Amination

Carbonyl TypeReducing AgentSolventAdditiveTempYield (%)Chemoselectivity (N vs O)
Aliphatic Aldehyde NaBH(OAc)₃ (1.4 eq)DCENone20 °C>90%>99:1
Aromatic Aldehyde NaBH(OAc)₃ (1.5 eq)DCENone20 °C85–95%>99:1
Aliphatic Ketone NaBH(OAc)₃ (1.5 eq)DCEAcOH (1.0 eq)20 °C75–85%>99:1
Hindered Ketone *NaBH₄ (1.0 eq)MeOHTi(OiPr)₄0 °C60–70%>95:5

*For highly sterically hindered ketones, an indirect two-step reductive amination (pre-forming the imine in MeOH before adding NaBH₄) is required to overcome the slow kinetics of imine formation[3].

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . It incorporates built-in physical and chemical checks to confirm the success of each intermediate stage, minimizing the risk of downstream failure.

Protocol A: Direct Reductive Amination (Aldehydes & Unhindered Ketones)

Materials Required:

  • 3-Amino-4-phenylbutan-1-ol (Free base or HCl salt)

  • Target Aldehyde or Ketone (1.05 equivalents)

  • Sodium triacetoxyborohydride (STAB, 1.4 – 1.5 equivalents)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Glacial Acetic Acid (AcOH)

  • N,N-Diisopropylethylamine (DIPEA) — Only if using the HCl salt of the amine.

Step-by-Step Methodology:

  • Preparation of the Amine Solution:

    • Suspend 3-amino-4-phenylbutan-1-ol (1.0 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

    • Causality & Validation: If the hydrochloride salt is used, the suspension will remain cloudy. Add DIPEA (1.1 mmol) dropwise. The mixture must transition to a clear, homogeneous solution, visually validating the successful liberation of the free amine base.

  • Imine Formation:

    • Add the carbonyl compound (1.05 mmol) to the stirring solution.

    • If using a ketone: Add glacial AcOH (1.0 mmol).

    • Validation: Stir for 30 minutes. Perform a TLC check (DCM/MeOH 9:1, Ninhydrin stain). The primary amine (stains deep purple) should diminish, and a new, less polar spot (the imine) should appear.

  • Hydride Reduction:

    • Add STAB (1.4 mmol for aldehydes; 1.5 mmol for ketones) in three equal portions over 15 minutes to control any mild exotherm.

    • Validation: Mild bubbling may occur if trace moisture is present, but vigorous gas evolution indicates wet solvent. The reaction should remain a stirrable suspension.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2–4 hours (aldehydes) or 12–24 hours (ketones).

    • Validation: Complete disappearance of the primary amine on TLC validates the completion of the reduction. The resulting secondary amine typically stains orange/brown with ninhydrin, differentiating it from the starting material.

  • Quenching & Workup (Critical Validation Step):

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

    • Validation:Observe for effervescence (H₂ gas evolution). This is a mandatory physical validation that active STAB was present in excess at the end of the reaction, confirming the reduction was not reagent-limited.

    • Stir vigorously for 15 minutes to decompose all boron complexes. Ensure the aqueous layer is pH > 8 to keep the secondary amine deprotonated.

  • Isolation:

    • Extract the aqueous layer with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-alkylated 1,3-amino alcohol.

References

Sources

Method

High-Performance Asymmetric Synthesis: Utilizing 3-Amino-4-phenylbutan-1-ol (Homophenylalaninol) Scaffolds

Executive Summary This Application Note details the utility of (S)-3-Amino-4-phenylbutan-1-ol (L-Homophenylalaninol) as a chiral auxiliary in asymmetric organic synthesis. While 1,2-amino alcohols (e.g., Phenylalaninol)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the utility of (S)-3-Amino-4-phenylbutan-1-ol (L-Homophenylalaninol) as a chiral auxiliary in asymmetric organic synthesis. While 1,2-amino alcohols (e.g., Phenylalaninol) are widely recognized for generating Evans-type oxazolidinones (5-membered rings), the homologous 1,3-amino alcohol L-Homophenylalaninol enables the formation of tetrahydro-2H-1,3-oxazin-2-ones (6-membered rings).

These 6-membered scaffolds offer distinct conformational preferences (chair-like transition states) compared to their 5-membered counterparts, providing complementary diastereoselectivity profiles, particularly in alkylation and aldol reactions where standard auxiliaries may fail to provide adequate steric differentiation.

Scientific Foundation & Mechanism

Structural Advantage: The 1,3-Relationship

The core advantage of using 3-Amino-4-phenylbutan-1-ol lies in the expansion of the auxiliary ring size from five to six.

  • 5-Membered (Evans): Rigid, planar envelope conformation.

  • 6-Membered (Oxazinone): Defined chair conformation.

In the oxazinone scaffold, the benzyl group at the C4 position adopts an equatorial orientation to minimize 1,3-diaxial interactions. This locks the conformation, forcing the N-acyl group into a specific spatial arrangement. When an enolate is formed, the bulky benzyl group effectively shields one face of the molecule, directing the electrophile to the opposite face with high diastereomeric excess (


).
Mechanism of Stereocontrol

The alkylation of the N-acylated oxazinone proceeds via a metal-chelated Z-enolate. The lithium cation is chelated by the exocyclic carbonyl oxygen and the carbamate carbonyl oxygen.

  • Steric Blocking: The C4-benzyl group (derived from the homophenylalanine side chain) obstructs the Re-face of the enolate.

  • Approach: The electrophile attacks from the sterically accessible Si-face (anti to the benzyl group).

Pathway Visualization

The following diagram illustrates the complete workflow from the amino acid precursor to the final chiral product.

G L_HomoPhe L-Homophenylalanine (Precursor) AminoAlc (S)-3-Amino-4- phenylbutan-1-ol (Auxiliary) L_HomoPhe->AminoAlc Reduction (LiAlH4/BH3) Oxazinone Chiral Oxazinone (Template) AminoAlc->Oxazinone Cyclization (CDI or Triphosgene) NAcyl N-Acyl Oxazinone (Substrate) Oxazinone->NAcyl Acylation (R-COCl, n-BuLi) Alkylated Alkylated Adduct (Chiral Intermediate) NAcyl->Alkylated Asym. Alkylation (NaHMDS, R'-X) Product Chiral Carboxylic Acid (Target) Alkylated->Product Hydrolysis (LiOOH) Recycled Recovered Auxiliary Alkylated->Recycled Cleavage Recycled->Oxazinone Re-use

Figure 1: Complete asymmetric synthesis workflow using the L-Homophenylalaninol scaffold.

Experimental Protocols

Protocol A: Synthesis of (S)-3-Amino-4-phenylbutan-1-ol

Objective: Reduction of L-Homophenylalanine to the corresponding amino alcohol.

Reagents:

  • L-Homophenylalanine (CAS: 943-73-7)

  • Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-Dimethyl Sulfide (BH
    
    
    
    DMS)
  • Tetrahydrofuran (THF), anhydrous[1]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Solubilization: Suspend L-Homophenylalanine (10.0 g, 55.8 mmol) in anhydrous THF (150 mL).

  • Addition: Cool to 0°C. Cautiously add BH

    
     DMS (2.0 M in THF, 84 mL, 168 mmol) dropwise over 45 minutes. Caution: Gas evolution.
    
  • Reflux: Allow to warm to room temperature, then heat to reflux for 14 hours.

  • Quench: Cool to 0°C. Carefully quench with Methanol (50 mL) followed by 1M NaOH (50 mL).

  • Extraction: Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3 x 100 mL).
  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate to yield the amino alcohol as white needles.

Yield Expectation: 85-92% QC Check:


H NMR (CDCl

) should show disappearance of the

-proton shift of the amino acid and appearance of CH

-OH multiplet at

3.6-3.8 ppm.
Protocol B: Formation of the Chiral Oxazinone Template

Objective: Cyclization of the amino alcohol to form (S)-4-phenethyl-tetrahydro-2H-1,3-oxazin-2-one.

Reagents:

  • (S)-3-Amino-4-phenylbutan-1-ol (from Protocol A)

  • 1,1'-Carbonyldiimidazole (CDI) OR Triphosgene

  • Dichloromethane (DCM)

  • Triethylamine (Et

    
    N)
    

Procedure (CDI Method - Greener Variant):

  • Dissolve amino alcohol (5.0 g, 30.3 mmol) in dry DCM (100 mL).

  • Add CDI (5.4 g, 33.3 mmol) in one portion at room temperature.

  • Stir for 12 hours. The reaction is typically self-indicating (precipitation of imidazole).

  • Wash with 1M HCl (2 x 50 mL) to remove imidazole and unreacted amine.

  • Wash with saturated NaHCO

    
     and Brine.
    
  • Concentrate to yield the cyclic carbamate.[2]

Data Specification:

ParameterSpecificationNote
Appearance White crystalline solid
Melting Point 118-120°CDistinct from oxazolidinones
IR Spectrum 1690-1710 cm

Characteristic C=O stretch (Carbamate)
Protocol C: Asymmetric Alkylation

Objective: Diastereoselective installation of an electrophile.

Procedure:

  • Acylation: Dissolve Oxazinone (1.0 equiv) in THF at -78°C. Add

    
    -BuLi (1.1 equiv). Stir 15 min. Add Acid Chloride (e.g., Propionyl chloride, 1.2 equiv). Warm to 0°C to form the N-acyl imide.
    
  • Enolization: Cool the N-acyl oxazinone solution (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir for 45 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add the Electrophile (Alkyl Halide, 1.5 equiv) dissolved in minimal THF.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    

Critical Control Point: The temperature must be maintained below -50°C during electrophile addition to prevent enolate equilibration, which erodes stereoselectivity.

Stereochemical Outcome & Analysis

The 6-membered ring adopts a chair conformation where the C4-phenethyl group is equatorial. This creates a rigid chiral pocket.

Transition State Model

The following diagram represents the steric environment during the alkylation step.

Figure 2: Steric gating mechanism of the 6-membered oxazinone enolate.

Auxiliary Removal (Cleavage)

To recover the chiral product and the auxiliary:

  • Hydrolysis (Carboxylic Acids): Treat the alkylated adduct with LiOH/H

    
    O
    
    
    
    in THF/H
    
    
    O (3:1) at 0°C. The peroxide aids in cleaving the sterically hindered amide bond without racemization.
  • Reduction (Alcohols): Treat with LiBH

    
     in THF to yield the chiral primary alcohol.
    
  • Recovery: The auxiliary (oxazinone) is neutral and can be extracted with organic solvent (DCM) after the basic hydrolysis, while the product acid remains in the aqueous phase (carboxylate). Acidify the aqueous phase to isolate the product.

Recovery Rate: Typically >90% of the auxiliary is recovered intact for re-use.

References

  • Synthesis of Cyclic Carbamates

    • Gomez, C., et al. (2018). "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols."[3] Chemical Communications.

  • Homophenylalanine Preparation

    • Rozzell, J. D., et al. (2000). "Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction." US Patent 6,146,859.[4]

  • General Review of Chiral Auxiliaries

    • Gawley, R. E., & Aubé, J. (1996). "Principles of Asymmetric Synthesis." Elsevier Science.
  • Oxazinone Auxiliaries in Synthesis

    • Bull, S. D., et al. (2002). "6-Phenyl-1,3-oxazinan-2-one as a conformational probe for N-acyloxazolidinone enolates." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

reaction conditions for coupling 3-Amino-4-phenylbutan-1-ol with sulfonyl chlorides

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Drug Discovery, Intermediate Synthesis, Peptidomimetic Design Introduction and Mechanistic Rationale The molecule 3-Amino-4-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Area: Drug Discovery, Intermediate Synthesis, Peptidomimetic Design

Introduction and Mechanistic Rationale

The molecule 3-Amino-4-phenylbutan-1-ol (CAS: 62247-37-4) is a highly versatile bifunctional building block. Containing both a primary aliphatic amine and a primary alcohol, it is frequently utilized in the synthesis of peptidomimetics, protease inhibitors, and chiral ligands. A common transformation in medicinal chemistry is the coupling of this scaffold with sulfonyl chlorides (


) to generate sulfonamides.

The Chemoselectivity Challenge: Because both the


 and 

groups are nucleophilic, the primary challenge is achieving strict chemoselectivity to form the N-sulfonylated product without generating the O-sulfonylated (sulfonate ester) or N,O-bis-sulfonylated byproducts.

Causality of the Reaction Conditions: The intrinsic nucleophilicity of a primary amine is significantly higher than that of a primary alcohol. Nitrogen is less electronegative than oxygen, making its lone pair more polarizable and readily available for nucleophilic attack on the highly electrophilic sulfur center of the sulfonyl chloride.

To maintain this kinetic advantage, the reaction must be kept under strict pH and temperature control [1]. If the reaction is heated, or if an overly strong base is used, the primary alcohol (pKa ~15.5) can be partially deprotonated to an alkoxide. Alkoxides are overwhelmingly more nucleophilic than neutral amines, which rapidly inverts the selectivity and leads to catastrophic O-sulfonylation. Therefore, mild, non-nucleophilic organic bases (like DIPEA or Triethylamine) or biphasic inorganic base systems (Schotten-Baumann conditions) are employed to scavenge the


 byproduct without activating the hydroxyl group [2].

Selectivity Reactants 3-Amino-4-phenylbutan-1-ol + R-SO2Cl AmineAttack Nucleophilic Attack by -NH2 (Kinetically Favored) Reactants->AmineAttack Mild Base (DIPEA/Na2CO3) T = 0 °C to RT AlcoholAttack Nucleophilic Attack by -OH (Alkoxide driven) Reactants->AlcoholAttack Strong Base / Excess R-SO2Cl Elevated Temp Desired N-Sulfonylated Product (Chemoselective) AmineAttack->Desired Unwanted O-Sulfonylated / N,O-Bis-sulfonylated (Over-reaction) AlcoholAttack->Unwanted

Reaction pathways for the sulfonylation of 3-Amino-4-phenylbutan-1-ol.

Condition Optimization and Data Summary

The choice of solvent and base dictates the purity profile of the final sulfonamide. Below is a comparative summary of field-proven condition sets for amino alcohol sulfonylation.

MethodSolvent SystemBaseTempN-SelectivityTypical YieldNotes
Anhydrous (Standard)

(DCM)
DIPEA (2.0 eq)0 °C to RT>98%80–90%Best for moisture-sensitive sulfonyl chlorides [2].
Anhydrous (Alternative) THF

(2.0 eq)
0 °C to RT>95%75–85%

precipitates, driving the reaction forward.
Schotten-Baumann EtOAc /

(1:1)

(Aq)
0 °C to RT>99%85–95%Excellent scalability; water suppresses O-sulfonylation.
Metal-Oxide Promoted THF /


or

RT>99%85–92%Highly neutral conditions; ideal for sensitive substrates [1].

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., fuming, precipitation) act as in-process controls to ensure the reaction is proceeding as intended.

Protocol A: Anhydrous N-Sulfonylation (DCM / DIPEA)

This is the most reliable method for laboratory-scale synthesis (100 mg to 10 g).

Reagents:

  • 3-Amino-4-phenylbutan-1-ol: 1.0 equivalent

  • Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride): 1.05 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.0 equivalents

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to the amino alcohol

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Amino-4-phenylbutan-1-ol (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add DIPEA (2.0 eq) to the solution in one portion.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C (approx. 10 minutes). Causality: Cooling suppresses the exothermic reaction and prevents localized heating that could trigger O-sulfonylation.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel or syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes; stain with Ninhydrin to confirm the disappearance of the primary amine).

  • Quenching & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer successively with saturated aqueous

    
     (to remove DIPEA), saturated aqueous 
    
    
    
    (to neutralize residual acid), and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace O-sulfonylated impurities are present.
    

Workflow Prep 1. Preparation Dissolve Amino Alcohol in DCM + DIPEA Cool 2. Cooling Chill to 0 °C Prep->Cool Add 3. Addition Dropwise addition of Sulfonyl Chloride Cool->Add React 4. Reaction Warm to RT (2-4 h) Add->React Workup 5. Workup Aq. NH4Cl wash & Extraction React->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for anhydrous N-sulfonylation.

Protocol B: Aqueous Biphasic Schotten-Baumann Conditions

Recommended for scale-up or when avoiding amine bases is necessary to simplify purification.

Reagents:

  • 3-Amino-4-phenylbutan-1-ol: 1.0 equivalent

  • Sulfonyl Chloride: 1.05 equivalents

  • Sodium Carbonate (

    
    ): 2.5 equivalents
    
  • Solvent: Ethyl Acetate (EtOAc) and Water (1:1 v/v, 0.2 M)

Step-by-Step Procedure:

  • Dissolve 3-Amino-4-phenylbutan-1-ol (1.0 eq) in EtOAc.

  • In a separate vessel, dissolve

    
     (2.5 eq) in distilled water. Add this aqueous solution to the EtOAc mixture to create a biphasic system.
    
  • Cool the vigorously stirring biphasic mixture to 0 °C. Note: Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.

  • Add the sulfonyl chloride (1.05 eq) portion-wise (if solid) or dropwise (if liquid) directly into the organic layer.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Separate the layers. Extract the aqueous layer once with EtOAc. Combine the organic layers, wash with brine, dry over

    
    , and concentrate. The product is often pure enough to use without chromatography.
    

Troubleshooting and Process Insights

  • Detection of O-Sulfonylation: If LC-MS or NMR indicates a mass or shift corresponding to the addition of two sulfonyl groups, your base is likely too strong, or the reaction temperature spiked during addition. Correction: Switch to Protocol B, or strictly control the dropwise addition rate at 0 °C.

  • Unreacted Sulfonyl Chloride: Excess sulfonyl chloride can complicate purification. Correction: Add a polymer-supported polyamine (e.g., Trisamine resin) during the last 30 minutes of the reaction, or stir the crude mixture with a 10% aqueous solution of ethanolamine for 15 minutes prior to workup to scavenge the electrophile.

References

  • Kang, H. H., Rho, H. S., Kim, D. H., & Oh, S.-G. (2003). Metal oxide in aqueous organic solution promoted chemoselective N-sulfonylation of hydrophilic amino alcohols. Tetrahedron Letters, 44(40), 7225-7227. Available at:[Link]

  • Supuran, C. T., et al. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. MDPI. Available at:[Link]

Method

storage and stability of 3-Amino-4-phenylbutan-1-ol in solution

Application Note: Storage, Stability, and Handling of 3-Amino-4-phenylbutan-1-ol Part 1: Executive Summary 3-Amino-4-phenylbutan-1-ol (APB) is a critical chiral intermediate, most notably utilized in the synthesis of HIV...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling of 3-Amino-4-phenylbutan-1-ol

Part 1: Executive Summary

3-Amino-4-phenylbutan-1-ol (APB) is a critical chiral intermediate, most notably utilized in the synthesis of HIV integrase inhibitors such as Dolutegravir. While chemically robust enough for multi-step synthesis, its dual functionality—possessing both a primary amine and a primary alcohol—renders it susceptible to specific degradation pathways in solution, including oxidative deamination, N-oxidation, and carbamylation upon exposure to atmospheric CO₂.

This guide provides an evidence-based framework for the storage and handling of APB. The core directive is clear: APB is kinetically stable in solid form under controlled conditions but thermodynamically unstable in solution over extended periods unless specific protocols are followed.

Part 2: Chemical Profile & Solubility

Understanding the physicochemical nature of APB is the first step in ensuring stability.

PropertyDescription
Chemical Structure A phenyl-substituted amino alcohol. The separation of the amine and alcohol by a carbon backbone (1,3-relationship relative to the butane chain) reduces the risk of immediate vicinal coupling but allows for intramolecular hydrogen bonding.
Physical State Viscous yellow oil or low-melting solid (depending on enantiomeric purity and salt form).
pKa (Estimated) ~9.5 (Amine), ~16 (Alcohol). Exists as a cation at physiological pH.
Hygroscopicity High. The free base avidly absorbs atmospheric moisture.
Key Sensitivities Oxygen (slow oxidation), Carbon Dioxide (carbamate formation), Light (photo-oxidation).
Solubility & Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
DMSO High (>100 mM)Low Preferred for stock solutions. Store frozen (-20°C).
Methanol/Ethanol HighModerate Good for short-term use. Risk of evaporation and moisture uptake.
Water Moderate (pH dependent)High Prone to microbial growth and oxidation. Use only for immediate assays.
Dichloromethane HighLow Excellent for extraction/processing, poor for long-term storage (volatility).

Part 3: Stability Mechanisms (The "Why")

To preserve APB, one must mitigate three primary degradation vectors.

Oxidative Instability

The primary amine is the "weak link." In the presence of dissolved oxygen and trace metal ions, it can undergo slow oxidation to form N-oxides or, more aggressively, oxidative deamination to the corresponding ketone/aldehyde. This is accelerated in basic solutions.

Carbamylation (The "Air" Problem)

Like many primary amines, APB reacts reversibly with atmospheric CO₂ to form carbamic acid adducts (carbamates). In solution, this manifests as a pH drift and the appearance of "ghost peaks" in HPLC that disappear upon acidification.

Intramolecular Cyclization

While less reactive than 1,2-amino alcohols, the 1,4-distance between the nucleophilic nitrogen and the hydroxyl group allows for potential cyclization to pyrrolidine derivatives under high thermal stress or in the presence of activating agents.

degradation_pathways cluster_oxidation Oxidative Stress cluster_co2 Atmospheric Exposure APB 3-Amino-4-phenylbutan-1-ol (Active) NOxide N-Oxide / Imine (Impurity) APB->NOxide O2 / Light (Slow) Carbamate Carbamate Adduct (Transient Impurity) APB->Carbamate + CO2 (Reversible) caption Fig 1. Primary degradation pathways for APB in solution.

Part 4: Preparation & Storage Protocols

Protocol A: Solid State Storage (Long Term)
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: -20°C is optimal; 4°C is acceptable for <3 months.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite) to prevent moisture uptake upon thawing.

Protocol B: Preparation of Stable Stock Solutions

Objective: Create a 50 mM stock solution in DMSO for assay use.

  • Equilibration: Allow the solid APB vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Why DMSO? It has low volatility, high solubility power, and prevents the "CO₂ uptake" issue common in alcohols/water.

  • Weighing: Weigh the required amount of APB quickly. If the substance is an oil, use a positive displacement pipette or weigh by difference.

  • Dissolution: Add DMSO to achieve the target concentration. Vortex for 30 seconds.

    • Note: Sonicate only if necessary; heat generated by sonication can accelerate degradation.

  • Aliquoting (Crucial Step): Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.

    • Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen, the two enemies of APB stability.

  • Storage: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Part 5: Quality Control & Self-Validation

Do not assume stability; validate it. Use this protocol to verify the integrity of your APB stock.

LC-MS Validation Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (low absorption, difficult) and 254 nm (phenyl ring). MS (ESI+) is preferred for sensitivity.

Self-Validation Workflow

validation_workflow Start Thaw Aliquot Visual Visual Inspection (Clear vs. Yellow) Start->Visual Prep Dilute in Mobile Phase (Immediate Injection) Visual->Prep Run Run LC-MS Prep->Run Decision Purity > 98%? Run->Decision Pass Proceed with Assay Decision->Pass Yes Fail Discard & Re-synthesize Decision->Fail No caption Fig 2. QC Workflow for APB Stock Solutions.

Part 6: Troubleshooting Guide

ObservationDiagnosisRemediation
Solution turns yellow/brown Oxidation of the amine functionality.Discard. The purity is likely compromised. Check inert gas seals on storage vials.
Precipitate in DMSO Moisture ingress causing "crashing out" or salt formation.Discard. Ensure DMSO is anhydrous and aliquots are sealed tightly.
Extra peak at RT +0.5 min Likely N-oxide or carbamate adduct.Acidify the sample (add 0.1% formic acid) and re-run. If peak persists, it is N-oxide (degradation). If it disappears, it was carbamate (reversible).
Low Mass Spec Signal Ion suppression or poor ionization.Ensure pH is acidic (formic acid) to protonate the amine (M+H)+.

Part 7: References

  • ViiV Healthcare. (2014). Dolutegravir (Tivicay) Prescribing Information & Chemistry. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234046, 3-Amino-4-phenylbutan-1-ol. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for amine oxidation mechanisms).

  • European Medicines Agency. (2014).[2] Assessment Report: Tivicay (Dolutegravir).[3][4] (Details on intermediate impurities). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during 3-Amino-4-phenylbutan-1-ol synthesis

Topic: Preventing Racemization During 3-Amino-4-phenylbutan-1-ol Synthesis Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the cr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During 3-Amino-4-phenylbutan-1-ol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenges encountered when synthesizing 3-amino-4-phenylbutan-1-ol , a highly valuable homologated chiral building block derived from L-phenylalanine.

The primary failure mode in this multi-step synthesis is the loss of enantiomeric excess (ee). This guide dissects the causality behind racemization at each synthetic node—specifically during carboxylic acid activation and subsequent reduction—and provides self-validating, field-proven protocols to ensure absolute stereochemical fidelity.

Pathway Overview & Risk Assessment

The most reliable route to 3-amino-4-phenylbutan-1-ol is the Arndt-Eistert homologation of L-phenylalanine to


-homophenylalanine, followed by the selective reduction of the carboxylate[1]. The workflow below maps the critical risk nodes where stereocenters are vulnerable.

SynthesisWorkflow A L-Phenylalanine (Starting Material) B N-Boc-L-Phenylalanine (Urethane Protection) A->B Boc2O, NaOH (Prevents oxazolone) C Mixed Anhydride Activation B->C Isobutyl chloroformate, NMM, -15°C D Diazoketone Intermediate [High Racemization Risk] C->D CH2N2 (Strict temp control) E β-Homophenylalanine Derivative (Wolff Rearrangement) D->E AgBz, NEt3, MeOH (Retention of config) F 3-Amino-4-phenylbutan-1-ol (Target Product) E->F NaBH4 / I2 (Mild reduction)

Caption: Synthesis workflow of 3-Amino-4-phenylbutan-1-ol highlighting racemization risk nodes.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly during the formation of the diazoketone intermediate? A: The loss of chirality during the activation of the


-amino acid is almost exclusively caused by the formation of an oxazolone (azlactone)  intermediate. When the carboxylic acid is activated (e.g., as a mixed anhydride), the oxygen of an adjacent acyl protecting group can attack the activated carbonyl. The resulting oxazolone is highly susceptible to base-catalyzed enolization, which destroys the stereocenter at the 

-carbon.
  • The Fix (Protecting Group): You must use a urethane-type protecting group (Boc or Cbz) rather than an acyl group (Acetyl or Benzoyl). Urethane groups lack the nucleophilicity required to form stable oxazolones, thereby preserving the stereocenter.

  • The Fix (Base Selection): Even with Boc protection, the choice of base during mixed anhydride formation is critical. Triethylamine (TEA) is a relatively strong base and can promote direct deprotonation of the

    
    -proton. Switch to N-Methylmorpholine (NMM) , which is a weaker, sterically accessible base that effectively buffers the reaction without inducing epimerization.
    

OxazoloneMechanism cluster_0 High Risk: Acyl Protection cluster_1 Safe Route: Urethane Protection A1 N-Acyl-Amino Acid (e.g., Acetyl) A2 Activated Ester A1->A2 A3 Oxazolone (Azlactone) Formation A2->A3 A4 Enolization & Racemization A3->A4 B1 N-Urethane-Amino Acid (e.g., Boc, Cbz) B2 Activated Ester B1->B2 B3 No Oxazolone Formation B2->B3

Caption: Mechanistic divergence: Oxazolone-induced racemization vs. urethane protection stability.

Table 1: Impact of Protecting Group and Base Selection on Enantiomeric Excess (ee)

Protecting GroupBase Used (Anhydride Formation)Oxazolone RiskFinal ee (%)Recommendation
N-AcetylTriethylamine (TEA)High< 40%Avoid
N-BocTriethylamine (TEA)Low85 - 90%Sub-optimal
N-BocN-Methylmorpholine (NMM)None> 99%Highly Recommended
N-CbzN-Methylmorpholine (NMM)None> 99%Highly Recommended

Q2: How do I ensure complete retention of configuration during the Wolff rearrangement? A: The Wolff rearrangement of the


-diazoketone to the 

-homoamino acid derivative inherently proceeds with complete retention of configuration[1]. However, applying excessive heat can lead to thermal degradation and trace epimerization. To ensure a clean rearrangement, utilize a catalytic amount of Silver Benzoate (AgBz) in the presence of triethylamine and methanol, and use sonication instead of thermal reflux. This generates the

-amino ester smoothly at room temperature.

Q3: What is the best reduction protocol to prevent epimerization of the


-amino acid derivative? 
A:  While 

-amino acids are generally more stereochemically stable than

-amino acids, harsh reducing agents like LiAlH

under reflux can strip urethane protecting groups or cause localized epimerization. The optimal, field-proven method is the NaBH

/I

reagent system
. This system generates borane (BH

) in situ. Borane is highly chemoselective; it rapidly reduces carboxylic acids and esters to their corresponding alcohols without affecting the chiral center or cleaving Boc/Cbz protecting groups[2]. It is safe, scalable, and completely free of racemization risks[2].
Validated Experimental Protocols

Protocol: Synthesis of N-Boc-3-Amino-4-phenylbutan-1-ol via NaBH


/I

Reduction

Self-Validating Checkpoint: The in situ generation of the active reductant (borane) is visually confirmed by the steady evolution of hydrogen gas and the immediate decolorization of the dark iodine solution upon addition. If the brown color persists without gas evolution, the borohydride has degraded and must be replaced.

  • Preparation: Dissolve N-Boc-

    
    -homophenylalanine (10.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.
    
  • Borohydride Addition: Add NaBH

    
     (25.0 mmol, 2.5 eq.) in one continuous portion. Cool the suspension to 0 °C using an ice bath.
    
  • Iodine Activation: Dissolve I

    
     (10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Vigorous H
    
    
    
    evolution will occur. Ensure the reaction is properly vented.
  • Reduction: Once the addition is complete and gas evolution slows, remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Ninhydrin stain for the amine post-deprotection, or phosphomolybdic acid for the Boc-protected alcohol).

  • Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) dropwise until all gas evolution ceases, safely destroying any excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc, wash sequentially with 1M NaOH, 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (to quench any residual iodine), and brine. Dry over anhydrous Na
    
    
    SO
    
    
    and concentrate to yield the enantiopure N-Boc-3-amino-4-phenylbutan-1-ol.
References
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: NIH / PMC URL:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: Journal of Organometallic Chemistry (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting LAH Reductions to Amino Alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most notoriously frustrating transformations in organic synthesis: the Lithium Aluminum Hydride (LiAlH₄) redu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most notoriously frustrating transformations in organic synthesis: the Lithium Aluminum Hydride (LiAlH₄) reduction of amino acids, esters, or amides to amino alcohols. While the hydride transfer itself is highly efficient, researchers consistently report catastrophic yield losses during the aqueous workup.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your yields, break intractable emulsions, and isolate your polar amino alcohols with high purity.

Part 1: Mechanistic Insights (The "Why" Behind the Loss)

Q: Why does my amino alcohol yield drop significantly during the aqueous workup of an LAH reduction? A: The yield loss is rarely due to a failed reduction; it is almost always a product recovery issue. Amino alcohols possess both nitrogen and oxygen atoms, which act as excellent bidentate ligands. During the reduction, they coordinate tightly to the Lewis acidic aluminum center generated by the hydride transfer[1].

When a standard, uncontrolled water quench is applied, it generates an amorphous, polymeric aluminum hydroxide (Al(OH)₃) gel. This gelatinous matrix physically entraps the chelated amino alcohol. The product is not destroyed—it is simply locked within an unfilterable emulsion. To improve yield, you must use workup methods that either force the aluminum into a crystalline lattice (preventing physical entrapment) or utilize competitive ligands to displace the product.

LAH_Workup_Pathways A Amino Acid / Ester Substrate B LiAlH4 Reduction (Hydride Transfer) A->B C Al-Alkoxide/Amine Chelate Complex B->C D Standard H2O Quench (Amorphous Al(OH)3) C->D Poor Choice E Fieser Workup (NaOH / H2O) C->E Method 1 F Rochelle's Salt (Tartrate Addition) C->F Method 2 G Product Trapped (Low Yield / Emulsion) D->G H Granular Aluminate (Easy Filtration) E->H Solid Cleavage I Water-Soluble Al-Tartrate (Biphasic Separation) F->I Ligand Exchange

Mechanistic pathways of LAH reduction workups and their impact on amino alcohol recovery.

Part 2: Workup Strategies & Step-by-Step Protocols

Q: What is the Fieser workup, and why is it considered the industry standard? A: The Fieser workup (the


 method) is a highly controlled quenching sequence designed to prevent the formation of amorphous gels[2]. By sequentially adding water, 15% aqueous sodium hydroxide, and more water, the method forces the precipitation of a crystalline sodium aluminate lattice[3]. The strong base disrupts the Al-O and Al-N bonds, freeing the amino alcohol into the organic phase, while the crystalline nature of the salts prevents physical entrapment[4].
Protocol 1: The Fieser Workup (

Method)

Use this for standard amino alcohols and large-scale reactions.

  • Dilution & Cooling: Dilute the reaction mixture with anhydrous THF or diethyl ether. Cool the flask to 0 °C using an ice bath to control the exothermic quench[2].

  • Water Quench (

    
     mL):  For every 
    
    
    
    grams of LiAlH₄ used, slowly add
    
    
    mL of deionized water dropwise under vigorous stirring. (Self-Validation: Vigorous H₂ gas evolution will occur. The mixture will look like a thick, gray paste).
  • Base Addition (

    
     mL):  Add 
    
    
    
    mL of 15% (w/v) aqueous NaOH dropwise. (Causality: The strong base cleaves the Al-O and Al-N bonds, displacing the amino alcohol[4]).
  • Final Hydration (

    
     mL):  Add 
    
    
    
    mL of deionized water.
  • Maturation: Remove the ice bath and let the mixture stir at room temperature for 15–30 minutes. (Self-Validation: The gray paste will transform into a stark white, granular suspension that settles easily when stirring is stopped[2]).

  • Filtration: Add anhydrous MgSO₄ to scavenge excess water, filter the mixture through a pad of Celite, and wash the filter cake thoroughly with hot THF or ethyl acetate.

Q: My amino alcohol is highly water-soluble. The Fieser workup still results in low yields. What is the best alternative? A: If your product is highly polar, it may partition into the aqueous phase or remain weakly bound to the aluminate salts. In this case, the Rochelle's Salt workup is superior. Tartrate anions are powerful chelating agents for aluminum. They thermodynamically outcompete the amino alcohol for the aluminum center, forming a highly water-soluble aluminum-tartrate complex[5]. This breaks the emulsion entirely, leaving a clean biphasic system where the free amino alcohol can be extracted into the organic layer.

Protocol 2: The Rochelle's Salt (Tartrate Chelation) Method

Use this for highly polar, water-soluble amino alcohols or to break existing emulsions.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Initial Quench: Carefully quench the excess LiAlH₄ by dropwise addition of ethyl acetate or a minimal amount of water until hydrogen evolution ceases[6],[5].

  • Tartrate Addition: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Use approximately 10 mL of solution per gram of LiAlH₄ used.

  • Ligand Exchange: Stir the mixture vigorously at room temperature for 1 to 4 hours. (Self-Validation: The initial thick, milky emulsion will slowly break, resolving into two completely clear, distinct liquid phases—organic and aqueous[5]).

  • Separation: Transfer to a separatory funnel, separate the phases, and extract the aqueous layer 2-3 times with your organic solvent.

Part 3: Quantitative Comparison of Workup Methods

To select the optimal workup for your specific substrate, consult the comparison matrix below:

Workup MethodReagents Required (per

g LAH)
Mechanism of ActionBest Use CaseTypical Yield Recovery
Fieser (

)

mL H₂O,

mL 15% NaOH,

mL H₂O
Base-catalyzed hydrolysis forming crystalline aluminateStandard amino alcohols, large-scale reactions80–95%
Rochelle's Salt 10 mL sat. Potassium Sodium TartrateTartrate ligand exchange forming water-soluble complexHighly polar/water-soluble amino alcohols85–98%
Glauber's Salt Excess Na₂SO₄·10H₂O (solid)Controlled hydration and coagulationSmall-scale reactions, moisture-sensitive products70–85%
Part 4: Advanced Recovery & Troubleshooting

Q: I already quenched with water and have a massive emulsion. Can I save the reaction? A: Yes. Do not attempt to filter the emulsion directly; it will clog the frit instantly. Instead, add a saturated aqueous solution of Rochelle's salt to the stirring emulsion and let it stir vigorously for 1 to 12 hours[5]. The tartrate will slowly perform a ligand exchange with the trapped product, dissolving the aluminum gel and separating the mixture into two clear phases[6].

Q: My product is trapped in the filtered aluminum cake from a Fieser workup. How do I recover it? A: If you have already filtered the Fieser salts but suspect the product is trapped in the filter cake, you have two field-proven options:

  • Ammonia Displacement: Reslurry the dried filter cake in a mixture of dichloromethane (DCM) and 7 N ammonia in methanol. Stir for 30 minutes. The high concentration of ammonia outcompetes the amino alcohol for the aluminum Lewis acid sites, freeing the product into the solvent for easy filtration[7].

  • Soxhlet Extraction: Place the dried filter cake in a Soxhlet thimble and extract continuously with refluxing THF or diethyl ether for 12–24 hours. This exhaustive extraction will pull the polar amino alcohol out of the solid matrix[8].

References

1.[3] Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol - Benchchem. 3 2.[8] Tips for handling LAH? : r/Chempros - Reddit. 8 3.[4] WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents. 4 4. Help With LAH Reduction Yields - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Link 5.[7] An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin - Thieme E-Books & E-Journals. 7 6.[6] LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching? | ResearchGate. 6 7.[1] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. 1 8.[2] Organic Reaction Workup Formulas for Specific Reagents - HKUST. 2 9.[5] Lithium Aluminium Hydride Reductions - Rochelle's Salt - Curly Arrow. 5

Sources

Troubleshooting

troubleshooting low purity in 3-Amino-4-phenylbutan-1-ol recrystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for process chemists and drug development professionals facing challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for process chemists and drug development professionals facing challenges with the isolation and purification of 3-Amino-4-phenylbutan-1-ol .

Due to its bifunctional nature (containing both a primary amine and a primary alcohol), this chiral intermediate presents unique thermodynamic challenges during recrystallization. The extensive hydrogen-bonding network often leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and makes the purging of inorganic impurities notoriously difficult.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative solvent data, and a self-validating protocol to achieve >99.9% purity.

Diagnostic Workflow for Recrystallization

G N1 Impure 3-Amino-4-phenylbutan-1-ol N2 Determine Form: Free Base or HCl Salt? N1->N2 N3 Free Base (Prone to LLPS/Oiling) N2->N3 pH > 9 N4 HCl Salt (High Crystallinity) N2->N4 pH < 4 N5 Add Ethanolic HCl or Tartaric Acid N3->N5 Salt Formation N6 Dissolve in EtOH/MeOH Add Antisolvent (MTBE) N4->N6 N5->N4 N7 Oiling Out Occurs? N6->N7 N8 Seed at Cloud Point Reduce Cooling Rate N7->N8 Yes N9 High Purity Crystals (>99.9%) N7->N9 No N8->N9

Fig 1. Troubleshooting workflow for 3-Amino-4-phenylbutan-1-ol recrystallization.

Phase 1: Mechanistic Troubleshooting & FAQs

Q1: My 3-Amino-4-phenylbutan-1-ol consistently "oils out" instead of forming crystals. Why does this happen and how do I fix it? Causality: The free base form of this molecule possesses highly flexible inter- and intramolecular hydrogen bonding capabilities. When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the system crosses the spinodal curve before nucleation can occur. This results in a metastable solute-rich liquid phase (LLPS). Solution: Convert the free base to a salt. Forming the hydrochloride salt (CAS 1803594-04-8) or tartrate salt significantly increases the lattice energy. This thermodynamic shift dramatically alters the phase boundary, favoring solid crystalline formation over liquid-liquid separation.

Q2: I have formed the HCl salt, but I am still seeing co-precipitation of inorganic impurities (e.g., NaCl, KCl, or Boron salts). How do I resolve this? Causality: If your upstream synthesis utilized a borohydride reduction (e.g., NaBH₄/I₂) to convert the corresponding amino acid to the alcohol, inorganic salts often carry over. Because amino alcohol HCl salts exhibit extremely high aqueous solubility, standard aqueous washing often results in >10% product loss . Solution: Purge these inorganics during the recrystallization process. Utilize a solvent system like Ethanol/Methanol where the API is highly soluble at elevated temperatures, but inorganic salts are completely insoluble. A hot filtration step prior to cooling will physically remove the inorganics.

Q3: How do I control the cooling profile to prevent the inclusion of structurally related impurities, such as diastereomers? Causality: Rapid cooling traps kinetic impurities within the expanding crystal lattice. Diastereomers of amino alcohols often have similar solubility profiles to the target compound. Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min) and introduce pure seed crystals exactly at the cloud point. Seeding bypasses the high-energy primary nucleation phase, allowing the system to grow crystals selectively via secondary nucleation, which rejects structurally mismatched impurities.

Phase 2: Quantitative Solvent System Analysis

Selecting the correct solvent/antisolvent system is the most critical variable in this workflow. The data below summarizes the expected outcomes based on standard amino alcohol recovery profiles documented in process chemistry literature , .

Solvent / Antisolvent SystemExpected Yield (%)Expected Purity (%)Mechanistic Causality & Observations
Ethanol / Water ~75%>99.0%High product loss due to the extreme aqueous solubility of the HCl salt. Excellent for purging highly lipophilic impurities, but economically inefficient.
Ethanol / MTBE ~88%95.0 - 98.0%High yield. However, the system is highly prone to LLPS (oiling out) if the cooling rate exceeds 0.5 °C/min.
Ethanol / Methanol / Water ~83%>99.9% Optimal thermodynamic control. The mixed alcohol system dissolves the API while rejecting inorganics; trace water prevents LLPS by acting as a bridging solvent during nucleation.

Phase 3: Self-Validating Recrystallization Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Target: 3-Amino-4-phenylbutan-1-ol Hydrochloride Solvent System: Ethanol / Methanol / Trace Water

Step 1: Dissolution Suspend the crude 3-Amino-4-phenylbutan-1-ol HCl in a mixture of Ethanol (3 volumes) and Methanol (1 volume). Heat the reactor to 60 °C under moderate agitation (200 rpm).

  • Causality: The mixed alcohol system disrupts the amorphous hydrogen-bonding network of the crude solid without requiring excessive thermal stress.

Step 2: Hot Filtration (Inorganic Purge) While maintaining the temperature at 60 °C, pass the solution through a pre-heated 1 μm inline filter to remove insoluble inorganic salts (e.g., KCl, NaCl).

  • Validation Checkpoint: Inspect the filtrate. It must be optically clear. Any turbidity indicates incomplete removal of inorganic salts or premature crystallization. If turbid, reheat to 65 °C and refilter.

Step 3: Antisolvent Addition & Cloud Point Targeting Slowly add Methyl tert-butyl ether (MTBE) dropwise over 30 minutes until the solution reaches the cloud point (the first sign of persistent opalescence). Immediately add 0.1 volumes of Water to regain absolute clarity.

  • Causality: The trace water acts as a thermodynamic buffer, widening the metastable zone and preventing the system from crossing the spinodal curve into an "oiled out" state.

Step 4: Seeding and Bed Maturation Cool the reactor to 45 °C. Introduce 0.5 wt% of pure 3-Amino-4-phenylbutan-1-ol HCl seed crystals. Hold the temperature steady for 60 minutes.

  • Validation Checkpoint: Visually confirm the presence of a persistent, free-flowing crystal bed. If the seeds dissolve, the system is under-saturated (add more MTBE). If liquid droplets form on the reactor walls, the system has oiled out (reheat to 60 °C and restart Step 3).

Step 5: Controlled Cooling Ramp Initiate a linear cooling ramp from 45 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Causality: This slow desupersaturation rate ensures crystal growth occurs entirely within the metastable zone, rejecting diastereomeric impurities into the mother liquor.

Step 6: Isolation and Drying Filter the resulting slurry through a polypropylene filter. Wash the filter cake with cold (0 °C) MTBE (2 volumes). Dry the crystals in a vacuum oven at 40 °C and 25 Torr for 12 hours.

  • Validation Checkpoint: Analyze the mother liquor via HPLC. The residual API concentration should be <5% of the starting mass, confirming optimal yield recovery.

References

  • Simić, S., et al. "Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate." Organic Process Research & Development, American Chemical Society.[Link]

  • Bedore, M., Zaborenko, N. "Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols." Organic Process Research & Development, American Chemical Society.[Link]

Optimization

Technical Support Center: Optimizing Extraction of Water-Soluble 3-Amino-4-phenylbutan-1-ol

The following technical guide is designed for researchers and process chemists working with 3-Amino-4-phenylbutan-1-ol (and its stereoisomers). It addresses the specific physicochemical challenges of isolating this polar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 3-Amino-4-phenylbutan-1-ol (and its stereoisomers). It addresses the specific physicochemical challenges of isolating this polar, water-soluble amino alcohol from aqueous reaction matrices.

Status: Active Subject: Isolation & Purification Protocols Ticket Priority: High (Process Bottleneck) Expertise Level: Senior Application Scientist

Executive Technical Summary

The Core Challenge: 3-Amino-4-phenylbutan-1-ol possesses an amphiphilic structure. The hydrophobic phenyl ring competes with the hydrophilic amino-alcohol "head," creating a molecule that resists partitioning fully into standard organic solvents, especially in acidic or neutral media. High water solubility often leads to poor recovery yields and persistent emulsions during liquid-liquid extraction (LLE).

The Solution: Successful isolation requires a pH-Switch Strategy coupled with Salting-Out effects to modify the partition coefficient (


) in favor of the organic phase.

Standard Operating Procedure (SOP) Workflow

Figure 1: Optimized Extraction Logic Flow

ExtractionWorkflow cluster_Trouble Troubleshooting Loop Start Aqueous Reaction Mixture (Acidic/Neutral) pH_Adj pH Adjustment Target: pH > 12.0 (Free Base Formation) Start->pH_Adj 1. Basify Salt Ionic Strength Modification (Add NaCl or K2CO3) pH_Adj->Salt 2. Saturate Solvent Solvent Selection (DCM/MeOH or IPA/CHCl3) Salt->Solvent 3. Select System Extract Multi-Stage Extraction (3x Volume) Solvent->Extract 4. Agitate PhaseSep Phase Separation Extract->PhaseSep PhaseSep->Solvent Aqueous Phase (Re-extract) Dry Drying & Concentration PhaseSep->Dry Organic Phase Emulsion Emulsion Formed? PhaseSep->Emulsion Break Add Brine / Filter / Centrifuge Emulsion->Break Yes Break->PhaseSep

Caption: Logical workflow for maximizing recovery of polar amines, emphasizing pH control and iterative extraction loops.

Critical Troubleshooting Guide (Q&A)

Category A: Low Recovery Yields

Q1: I am extracting with Ethyl Acetate (EtOAc) but recovering <40% of my product. What is happening? Tech Support Analysis: The partition coefficient of 3-Amino-4-phenylbutan-1-ol in EtOAc/Water is suboptimal because the molecule is too polar. Furthermore, if your aqueous phase is not sufficiently basic, the amine remains protonated (ammonium salt form), which is 100% water-soluble.

Corrective Protocol:

  • Check pH: Ensure the aqueous phase pH is > 12.0 . The amine pKa is approximately 9.5–10.0. You must be at least 2 pH units above the pKa to ensure >99% exists as the free base [1].

  • Switch Solvents: Move to a more polar organic system.

    • Recommendation: Dichloromethane (DCM) is superior to EtOAc for amino alcohols.

    • Advanced: Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . The alcohol component helps solvate the polar amine and hydroxyl groups, significantly improving extraction efficiency [2].

Q2: I adjusted the pH to 12, but the product is still stuck in the water. How do I force it out? Tech Support Analysis: Even as a free base, the hydroxyl group forms strong hydrogen bonds with water. You need to disrupt this solvation shell.

Corrective Protocol:

  • Salting Out: Saturate the aqueous phase with Sodium Chloride (NaCl) or, even better, Potassium Carbonate (K2CO3) .

  • Mechanism: High ionic strength reduces the activity of water, making it less available to solvate the organic molecule (Hofmeister effect), effectively "pushing" the amino alcohol into the organic phase [3].

  • Metric: Add salt until undissolved crystals remain at the bottom of the flask.

Category B: Emulsions & Phase Separation[1]

Q3: My extraction has formed a thick, stable emulsion that won't separate. Why? Tech Support Analysis: Amino alcohols act as weak surfactants. The amine head is hydrophilic, and the phenyl-butyl tail is lipophilic. At high pH, you may also be generating fine precipitates of inorganic salts that stabilize the interface.

Corrective Protocol:

  • Filtration: Pass the entire emulsion through a Celite® pad or a sintered glass filter. This removes the particulate matter stabilizing the emulsion.

  • Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.

  • The "Brine" Trick: If you haven't already saturated with salt, add solid NaCl. The density difference will increase, aiding separation.

  • Solvent Modification: Add a small amount of Methanol or Ethanol to the emulsion. This reduces surface tension and can break the foam.

Category C: Purity & Stability

Q4: The extracted oil contains inorganic salts. How do I remove them without losing product? Tech Support Analysis: When using polar solvent mixtures (like DCM/MeOH) or aggressive salting-out, some inorganic salts (NaCl, NaOH) will co-extract into the organic phase.

Corrective Protocol:

  • Dry Loading: Do not wash with water (you will lose product). Instead, dry the organic phase thoroughly with Anhydrous Sodium Sulfate (Na2SO4) .

  • Precipitation: Redissolve the crude oil in dry Diethyl Ether (Et2O) or Toluene . The amino alcohol should dissolve, while the inorganic salts will precipitate. Filter off the solids.[1]

  • Vacuum Distillation: 3-Amino-4-phenylbutan-1-ol is thermally stable enough for Kugelrohr or vacuum distillation, which is the ultimate purification step to remove non-volatile salts [4].

Solvent Efficiency Matrix

Use this table to select the extraction solvent based on your specific constraints.

Solvent SystemExtraction EfficiencySelectivityRisk of EmulsionRecommended For
Diethyl Ether LowHighLowOnly very lipophilic derivatives.
Ethyl Acetate ModerateModerateModerateGeneral initial attempts.
DCM HighHighLowStandard protocol. Best balance.
CHCl3 : IPA (3:1) Very High ModerateHighDifficult extractions; stubborn polar amines.
n-Butanol MaximumLowVery High"Last resort" for highly water-soluble compounds. Requires high-temp evaporation.

Advanced Optimization: Continuous Extraction

If batch extraction yields remain <70% despite optimization, switch to Continuous Liquid-Liquid Extraction .

  • Apparatus: Liquid-Liquid Continuous Extractor (heavier-than-water version for DCM).

  • Protocol: Reflux DCM through the basic aqueous phase (pH > 12, saturated with NaCl) for 12–18 hours.

  • Advantage: This method overcomes an unfavorable partition coefficient by establishing thousands of equilibrium events, eventually recovering >95% of the material without using excessive solvent volumes [5].

References

  • PubChem. (2025).[2][3] (S)-3-Amino-4-phenylbutanoic acid Physical Properties. National Library of Medicine. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester. (2025). Troubleshooting: The Workup and Extraction. Department of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 3-Amino-4-phenylbutan-1-ol

Welcome to the Application Science Support Center. As a chiral amino alcohol building block, 3-Amino-4-phenylbutan-1-ol is highly versatile, frequently utilized in the synthesis of peptidomimetics and HIV protease inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a chiral amino alcohol building block, 3-Amino-4-phenylbutan-1-ol is highly versatile, frequently utilized in the synthesis of peptidomimetics and HIV protease inhibitors (such as Darunavir intermediates). However, its bifunctional nature—possessing both a primary amine and a primary alcohol—presents significant chemoselectivity challenges during alkylation.

This guide provides field-proven, mechanistically grounded solutions to minimize side reactions such as over-alkylation, O-alkylation, and intramolecular cyclization.

Mechanistic Overview & Root Cause Analysis

Before troubleshooting, it is critical to map the competing reaction pathways. The primary amine is intrinsically more nucleophilic than the primary alcohol; however, reaction conditions (base selection, stoichiometry, and temperature) can easily invert this selectivity or trigger cascade side reactions.

Pathways SM 3-Amino-4-phenylbutan-1-ol (Primary Amine & Alcohol) Mono Mono-N-alkylated Product (Desired Target) SM->Mono Mild Base (CsOH) or Reductive Amination OAlk O-alkylated Product (Ether Formation) SM->OAlk Strong Base (NaH) Alkoxide Formation Cyclic Azetidine Derivative (Intramolecular Cyclization) SM->Cyclic OH Activation (e.g., via Halogenation) Di Di-N-alkylated Product (Over-alkylation) Mono->Di Excess R-X or Standard Base (K2CO3)

Mechanistic pathways and side reactions during the alkylation of 3-Amino-4-phenylbutan-1-ol.

Section 1: Troubleshooting FAQs

Q1: Why am I observing significant over-alkylation (tertiary amine formation) even when using exactly 1.0 equivalent of alkyl halide? Causality: The desired mono-N-alkylated product is a secondary amine. The newly added alkyl group is electron-donating via inductive effects, making the secondary amine nitrogen more electron-rich—and therefore more nucleophilic—than the starting primary amine. This kinetic acceleration causes the second alkylation step to outpace the first. Solution: Transition from standard bases (like K₂CO₃) to Cesium-based inorganic bases (e.g., CsOH·H₂O or Cs₂CO₃). The "Cesium effect" relies on the large ionic radius and low charge density of the Cs⁺ ion, which forms a highly reactive, yet sterically hindered, hydrogen-bonded complex with the amine. This promotes the first alkylation while sterically shielding the resulting secondary amine from further reaction, 1[1].

Q2: My LC-MS indicates O-alkylation is occurring alongside N-alkylation. How do I prevent this without adding protecting group steps? Causality: While the neutral primary amine is a better nucleophile than the neutral primary alcohol, using strong bases (e.g., NaH, KOtBu) deprotonates the hydroxyl group (pKa ~15.5) to form a highly nucleophilic alkoxide. This completely shifts the chemoselectivity toward O-alkylation. Solution: Exploit the inherent pKa difference. Use mild bases that are strong enough to neutralize the hydrohalide byproduct but too weak to deprotonate the primary alcohol. Alternatively, switch your synthetic route to 2[2]. Reductive amination is 100% chemoselective for amines over alcohols because aldehydes/ketones form imines exclusively with primary amines prior to the reduction step.

Q3: I am detecting a cyclic byproduct with a mass corresponding to the loss of H₂O and HX. What is the root cause? Causality: 3-Amino-4-phenylbutan-1-ol has a 1,3-relationship between the amine (C3) and the alcohol (C1). If the primary alcohol is inadvertently activated (e.g., by cross-reaction with a highly reactive alkylating agent, or during3[3]), the amine can undergo an intramolecular 4-exo-tet cyclization to form a 2-benzylazetidine derivative. Solution: Ensure your alkylating agent does not cross-react to activate the alcohol (avoid sulfonyl chlorides if direct alkylation is desired). Keep reaction temperatures moderate (<60°C) to prevent thermal dehydrative cyclization.

Section 2: Workflow Optimization Strategy

Use the following logic matrix to determine the most robust alkylation strategy for your specific target molecule.

Workflow Start Goal: Mono-N-Alkylation Q1 Is the alkyl group available as an aldehyde? Start->Q1 RedAm Reductive Amination (STAB, DCE, RT) Q1->RedAm Yes Direct Direct Alkylation (R-X, Base, Solvent) Q1->Direct No Success High Yield Mono-N-Alkylated Amino Alcohol RedAm->Success Q2 Observing O-alkylation? Direct->Q2 BaseFix Switch to weaker base (e.g., Cs2CO3) Q2->BaseFix Yes Q3 Observing Over-alkylation? Q2->Q3 No BaseFix->Q3 CsEffect Leverage 'Cesium Effect' Add 4Å MS in DMF Q3->CsEffect Yes Q3->Success No CsEffect->Success

Decision matrix for optimizing chemoselective N-alkylation of 3-Amino-4-phenylbutan-1-ol.

Section 3: Quantitative Data Comparison

The table below summarizes the expected chemoselectivity and yield profiles of various alkylation strategies applied to amino alcohols.

Alkylation StrategyReagents / ConditionsN- vs O- SelectivityMono- vs Di-AlkylationTypical Yield
Standard Direct Alkylation R-Br, K₂CO₃, DMF, 80°CModerate (80:20)Poor (40:60)30-45%
Strong Base Alkylation R-Br, NaH, THF, 0°CPoor (10:90)N/A (O-Alkylation dominates)<10% (Target)
Cesium-Promoted Alkylation R-Br, CsOH·H₂O, 4Å MS, DMF, RTExcellent (>99:1)Excellent (95:5)85-95%
Reductive Amination R-CHO, STAB, DCE, RTAbsolute (100:0)Excellent (>98:2)88-98%
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in the synthetic outcome, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the in-process control (IPC) checkpoints.

Protocol A: Reductive Amination (The Chemoselective Gold Standard)

Use this protocol when your desired alkyl group can be sourced as an aldehyde or ketone.

  • Imine Formation: Dissolve 3-Amino-4-phenylbutan-1-ol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours under nitrogen.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the starting amine must be completely absent, replaced entirely by the [M+H]⁺ of the imine intermediate. If starting material remains, add MgSO₄ to drive water removal.

  • Chemoselective Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild reductant that selectively targets iminium ions over aldehydes, preventing over-alkylation. Allow to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint 2: LC-MS must show complete disappearance of the imine mass and the appearance of the secondary amine product mass.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Cesium-Promoted Direct Alkylation (The "Cesium Effect")

Use this protocol when reductive amination is impossible and you must use an alkyl halide (R-X).

  • Base Complexation: In a flame-dried flask, suspend CsOH·H₂O (1.5 eq) and activated 4Å molecular sieves (200 mg/mmol) in anhydrous DMF. Add 3-Amino-4-phenylbutan-1-ol (1.0 eq) and stir for 30 minutes at room temperature. 4[4], which otherwise slows the reaction and diminishes selectivity.

    • Self-Validation Checkpoint 1: The mixture should form a fine, uniform suspension. Clumping indicates excessive moisture in the DMF or sieves, which will ruin chemoselectivity.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise. Stir at room temperature for 12-16 hours.

    • Self-Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine (stains red/purple) should be consumed, replaced by a secondary amine spot (stains yellow/orange). LC-MS should confirm <5% dialkylated mass.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Partition the filtrate between EtOAc and water. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to completely remove DMF. Dry and concentrate.

References
  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Chemistry Portal / Organic Letters.1

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace.4

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.2

  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. NIH / PMC.3

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH / PMC.5

Sources

Optimization

overcoming hygroscopic issues with 3-Amino-4-phenylbutan-1-ol salts

The following Technical Support Guide is designed for researchers and process chemists dealing with the specific handling and stability challenges of 3-Amino-4-phenylbutan-1-ol and its salts. Subject: Troubleshooting Hyg...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the specific handling and stability challenges of 3-Amino-4-phenylbutan-1-ol and its salts.

Subject: Troubleshooting Hygroscopicity, Salt Selection, and Handling Protocols Ticket ID: #TS-APBO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Diagnosis

User Issue: The hydrochloride (HCl) salt of 3-Amino-4-phenylbutan-1-ol is exhibiting severe hygroscopicity, leading to deliquescence (turning into oil), weighing errors, and storage instability.

Technical Root Cause: 3-Amino-4-phenylbutan-1-ol is a


-homophenylalanine derivative. Amino alcohols in this class possess a high capacity for hydrogen bonding. The chloride counterion (Cl⁻) in the HCl salt has a high charge density and is loosely held in the crystal lattice, creating a "moisture sink." When exposed to ambient humidity, the lattice energy is overcome by the hydration energy, causing the crystal structure to collapse into a solvated oil.

Strategic Solution:

  • Immediate Mitigation: Implementation of inert-atmosphere handling protocols (Schlenk/Glovebox).

  • Long-term Correction: Chemical conversion to a non-hygroscopic salt form (specifically p-Toluenesulfonate or Tartrate ).

Interactive Troubleshooting Guide (FAQ)

Q1: My HCl salt has turned into a sticky oil. Can I salvage it?

A: Yes, but do not attempt to dry it in an oven, as this often leads to decomposition or "glass" formation.

  • Protocol: Dissolve the oil in a minimum amount of anhydrous methanol. Add a non-polar anti-solvent (Diethyl Ether or MTBE) until cloudy. Store at -20°C overnight. If it remains oily, you must perform a Free Base Recovery (see Section 3) and re-salt it.

Q2: I cannot weigh the sample accurately due to water uptake. What is the procedure?

A: You are observing "weight drift." Stop using open weighing boats.

  • Technique: Use the "Difference by Vial" method.

    • Tare a sealed vial containing your bulk solid.

    • Remove an estimated amount quickly and reseal.

    • Weigh the sealed vial again.

    • The mass lost is the mass of your sample. This eliminates balance fluctuations caused by moisture absorption during the weighing process.

Q3: Which salt should I use to replace the Hydrochloride?

A: We recommend the p-Toluenesulfonate (Tosylate) salt.

  • Reasoning: The Tosylate anion (

    
    ) is large, lipophilic, and delocalized. It packs efficiently with the phenyl ring of your amino alcohol via 
    
    
    
    -
    
    
    stacking, creating a robust, hydrophobic crystal lattice that resists water penetration.
  • Alternative: If Tosylate is unsuitable for your biological assay, L-Tartrate is a viable secondary option.

Core Protocols

Protocol A: Salt Metathesis (Converting HCl to Tosylate)

Use this protocol to permanently solve the hygroscopicity issue.

Reagents:

  • 3-Amino-4-phenylbutan-1-ol HCl (Current hygroscopic stock)

  • Sodium Hydroxide (1M aqueous)

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

  • Free Base Liberation:

    • Dissolve the hygroscopic HCl salt in water (10 mL/g).

    • Adjust pH to >12 using 1M NaOH.

    • Extract 3x with DCM.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo to obtain the oily free base.
      
  • Salt Formation:

    • Dissolve the free base oil in a minimal volume of Ethyl Acetate (approx. 5 mL/g).

    • Separately, dissolve 1.0 equivalent of p-TSA in a minimal volume of warm Ethanol or Methanol .

    • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • Crystallization:

    • A white precipitate should form. If not, cool to 0°C and scratch the flask wall.

    • Filter the solid and wash with cold EtOAc/Hexane (1:1).

    • Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Protocol B: Handling Hygroscopic HCl Salts (If switching is impossible)

Use this setup for critical experiments where the counterion cannot be changed.

Required Equipment:

  • Schlenk line or Glove bag

  • Anhydrous solvents (stored over molecular sieves)

Workflow Visualization:

HygroscopicHandling Start Start: Hygroscopic HCl Salt Storage Storage: Desiccator (P2O5) or Argon Glovebox Start->Storage Immediate Transfer Weighing Weighing: Difference by Vial Method (Never open to air) Storage->Weighing Under Inert Gas Reaction Reaction: Run under Positive N2/Ar Flow Weighing->Reaction Rapid Addition Solvent Solvent Prep: Dry Solvents (Karl Fischer < 50ppm) Solvent->Reaction Cannula Transfer

Figure 1: Critical handling path for hygroscopic amino alcohol salts to prevent deliquescence.

Comparative Data: Salt Properties

The following table summarizes the physicochemical properties of common salts for phenyl-substituted amino alcohols.

Salt FormHygroscopicityCrystallinityMelting Point TrendRecommended Use
Hydrochloride (HCl) High (Deliquescent) Poor (Often amorphous/oily)Low / BroadAqueous solubility required; Acute studies.
p-Toluenesulfonate Low (Non-hygroscopic) Excellent (Needles/Plates) High / Sharp Long-term storage; GMP manufacturing.
L-Tartrate Low to ModerateGoodModerateChiral resolution; formulation.
Sulfate ModerateModerateHighNot recommended (often forms hydrates).

Synthesis Pathway & Logic

Understanding the origin of your material helps in troubleshooting impurities that may exacerbate hygroscopicity.

SynthesisPathway SM Start: 3-Amino-4-phenylbutanoic acid (or Ester) Inter Intermediate: Boron-Amine Complex SM->Inter Reduction Reagent Reduction: NaBH4 / I2 / THF or LiAlH4 Reagent->Inter Quench Quench: MeOH / HCl Inter->Quench Hydrolysis Product Product: 3-Amino-4-phenylbutan-1-ol HCl (Hygroscopic) Quench->Product Isolation Metathesis Metathesis: 1. NaOH (Free Base) 2. p-TSA Product->Metathesis Optimization Final Stable Form: Tosylate Salt Metathesis->Final Crystallization

Figure 2: Synthetic route from the amino acid precursor to the stable Tosylate salt. Note that incomplete removal of Boron species during the quench (Step 3) can increase hygroscopicity.

References & Authority

  • Chemical Identity & Properties:

    • Compound: 3-Amino-4-phenylbutan-1-ol (Reduced isostere of

      
      -homophenylalanine).
      
    • CAS (HCl salt): 1803594-04-8.[1][2]

    • Source: Sigma-Aldrich / Merck Product Data.

  • Hygroscopicity Management:

    • Standard protocols for handling deliquescent amino acid derivatives involve the use of Schlenk lines and inert atmosphere packaging.

    • Source: BenchChem Technical Support: Handling Hygroscopic Salts.

  • Salt Selection Principles:

    • The use of p-Toluenesulfonic acid (Tosylate) to stabilize amine intermediates in HIV protease inhibitor synthesis (e.g., Atazanavir/Indinavir precursors) is a documented industry standard.

    • Source: Patents on Amino-Hydroxy-Phenylbutanoic Acid Derivatives. See EP0077274B1 for salt discussions.

  • Crystallization Techniques:

    • "Oiling out" is a common failure mode for this class of molecules. The use of antisolvents (EtOAc/Hexane) and slow evaporation is critical.

    • Source: SPT Labtech: Crystallization of Small Organic Molecules.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals. 3-Amino-4-phenylbutan-1-ol is an irritant (H315, H319, H335).

Sources

Troubleshooting

stabilizing 3-Amino-4-phenylbutan-1-ol against oxidation during storage

Executive Summary: The Stability Profile 3-Amino-4-phenylbutan-1-ol is a critical bifunctional intermediate, often employed in the synthesis of HIV protease inhibitors (e.g., Dolutegravir precursors) and renin inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

3-Amino-4-phenylbutan-1-ol is a critical bifunctional intermediate, often employed in the synthesis of HIV protease inhibitors (e.g., Dolutegravir precursors) and renin inhibitors. Its structure contains two reactive centers susceptible to degradation: a primary alcohol and a primary amine .

The Core Challenge: This molecule exhibits a "degradation cascade" when exposed to air and moisture. The primary alcohol is prone to aerobic oxidation to the corresponding aldehyde (and subsequently the carboxylic acid), while the amine group readily absorbs atmospheric


 to form carbamates and undergoes radical-mediated discoloration.

The Solution: Long-term stability requires a "Defense-in-Depth" strategy:

  • Chemical Stabilization: Conversion to the Hydrochloride (HCl) salt.

  • Physical Barrier: Argon/Nitrogen padding with active desiccation.

  • Thermal Control: Storage at +2°C to +8°C (or -20°C for >6 months).

Diagnostic Troubleshooting (Q&A)

Use this guide to identify the state of your material.

Q1: My sample has transitioned from a white solid/colorless oil to a yellow or brownish sticky gum. Is it still usable?

Diagnosis: Oxidative Degradation & Hygroscopicity. Mechanism: The yellowing is characteristic of amine oxidation (N-oxide formation) and radical coupling reactions, often accelerated by trace metal impurities. The "stickiness" indicates hygroscopicity—the amine group has absorbed water from the atmosphere, which catalyzes further oxidation. Action:

  • If purity >95% (HPLC): Perform a carbon treatment . Dissolve in methanol, treat with activated charcoal (5 wt%), filter through Celite, and concentrate.

  • If purity <90%: Recrystallization is required (see Protocol C).

Q2: I see a new peak in my HPLC chromatogram at RRT ~0.9 or ~1.1 relative to the main peak.

Diagnosis: Aldehyde Formation or Dimerization. Mechanism: The primary alcohol at C1 oxidizes to 3-amino-4-phenylbutanal . This aldehyde is reactive and can form imines (Schiff bases) with the remaining amine starting material, creating high-molecular-weight dimers (impurities). Action: Check the sample for aldehyde content using a 2,4-DNP stain (TLC) or NMR (distinct aldehyde proton at ~9.8 ppm). If confirmed, reduction with


 can recover the alcohol, but repurification is safer.
Q3: There is a white, insoluble crust on the surface of my material.

Diagnosis: Carbamate Formation. Mechanism: Primary amines react reversibly with atmospheric


 to form carbamic acid species, which stabilize as ammonium carbamate salts.


Action: This is often reversible. Dissolving the material in a slightly acidic aqueous solution or heating under vacuum can decarboxylate the impurity back to the free amine, though salt formation (Protocol B) is the permanent fix.

Technical Protocols

Protocol A: The "Argon Purge" (Correct Inert Packaging)

Merely spraying gas into the bottle is insufficient. You must displace the boundary layer.

  • Vessel Selection: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.

  • The Cycle:

    • Place the open vial in a vacuum desiccator or Schlenk line.

    • Evacuate to <10 mbar for 5 minutes to remove adsorbed moisture/oxygen.

    • Backfill with dry Argon (Argon is heavier than air and forms a better blanket than Nitrogen).

    • Repeat the Cycle 3 times.

  • Sealing: Cap immediately under the inert flow. Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.

Protocol B: Conversion to HCl Salt (Ultimate Stabilization)

The HCl salt renders the amine non-nucleophilic and significantly reduces oxidation potential.

Reagents: 3-Amino-4-phenylbutan-1-ol (Free Base), Ethanol (Anhydrous), HCl (4M in Dioxane or gas).

  • Dissolution: Dissolve the crude free base in a minimum amount of cold anhydrous Ethanol or Ethyl Acetate (approx. 5-10 mL per gram).

  • Acidification:

    • Place the flask in an ice bath (0°C).

    • Dropwise add HCl (1.1 equivalents). Exotherm warning.

    • Monitor pH; aim for pH 2-3 (wet pH paper).

  • Precipitation:

    • If the salt does not precipitate immediately, add diethyl ether or MTBE (anti-solvent) until the solution turns cloudy.

    • Store at -20°C overnight to crystallize.

  • Isolation: Filter the white crystals, wash with cold ether, and dry under high vacuum.

    • Result: The HCl salt is stable at room temperature for years if kept dry.

Protocol C: Recovery of Oxidized Material

Use this if your material has significantly degraded.

  • Dissolve: Dissolve the degraded oily residue in

    
    .
    
  • Wash:

    • Wash with 1M NaOH (removes carboxylic acid degradation products).

    • Wash with Brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
  • Recrystallize: If solid, recrystallize from Toluene/Heptane. If oil, consider converting to the HCl salt (Protocol B) directly from the crude oil to purify via crystallization.

Visualizing the Degradation & Stabilization

Figure 1: Degradation Pathways of 3-Amino-4-phenylbutan-1-ol

This diagram maps how air and


 attack the free base.

OxidationPathways Start 3-Amino-4-phenylbutan-1-ol (Free Base) Aldehyde Aldehyde Intermediate (Reactive) Start->Aldehyde O2 (Air) Alcohol Oxidation Carbamate Ammonium Carbamate (White Crust) Start->Carbamate CO2 + H2O Atmospheric Exposure Imine Imine Dimer (High MW Impurity) Start->Imine + Aldehyde Self-Reaction Acid Carboxylic Acid (Degradation Product) Aldehyde->Acid O2 Over-oxidation

Caption: The primary alcohol oxidizes to an aldehyde, which can dimerize with the amine or over-oxidize. Simultaneously, the amine reacts with CO2.

Figure 2: The Stabilization Workflow

Decision tree for processing the material for storage.

StabilizationWorkflow Input Freshly Synthesized 3-Amino-4-phenylbutan-1-ol CheckForm Is it a Free Base? Input->CheckForm SaltStep Protocol B: Convert to HCl Salt CheckForm->SaltStep Yes (Long Term) InertStep Protocol A: Argon Purge Cycle CheckForm->InertStep Yes (Short Term) DryStep Vacuum Dry (< 5 mbar) SaltStep->DryStep StoreSalt Storage: Amb. Temp or +4°C (Shelf Stable) DryStep->StoreSalt TempStep Storage: -20°C (Freezer) Dark Condition InertStep->TempStep

Caption: Conversion to the HCl salt is the gold standard for stability. Free base storage requires rigorous cold chain and inert gas handling.

Stability Comparison Data

ParameterFree Base (Liquid/Low Melt Solid)Hydrochloride Salt (Solid)
Oxidation Susceptibility High (Amine & Alcohol active)Low (Amine protonated/protected)
Hygroscopicity High (Absorbs water rapidly)Low to Moderate
Storage Temp Requirement -20°C (Freezer)Room Temp or +4°C
Shelf Life (Air exposed) < 1 week (Yellowing)> 6 months
Shelf Life (Inert + Cold) 6-12 months> 24 months

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid. PubChem.[1] [Link]

  • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science. [Link] (Mechanistic background on amino alcohol oxidation).

  • Ciriminna, R., & Pagliaro, M. (2010). Oxidation of alcohols and amines: A review of recent catalytic methods. Organic Process Research & Development. [Link]

  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Virginia Commonwealth University. [Link] (Context on handling similar amino-butanol intermediates for Dolutegravir).

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC methods for enantiomeric excess of 3-Amino-4-phenylbutan-1-ol

This guide details the chromatographic strategies for determining the enantiomeric excess (ee) of 3-Amino-4-phenylbutan-1-ol , a critical intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir . Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic strategies for determining the enantiomeric excess (ee) of 3-Amino-4-phenylbutan-1-ol , a critical intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir .

Executive Summary & Strategic Overview

3-Amino-4-phenylbutan-1-ol presents a classic challenge in chiral chromatography: it contains a primary amine (basic, prone to tailing) and a phenyl chromophore (UV active, but often weak compared to derivatized forms).

For researchers and QC scientists, the choice of method dictates the workflow efficiency and data reliability. This guide compares two dominant strategies:

  • Direct Chiral HPLC: Utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) with mobile phase additives.

  • Indirect HPLC (Derivatization): Converting the analyte into a diastereomer or a protected species (e.g., CBZ-derivative) followed by separation on achiral or robust immobilized chiral columns.

Method Selection Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Indirect (Derivatization)
Primary Use Case R&D, High-throughput screening, Process monitoringQC Release, trace impurity analysis, biological matrices
Stationary Phase Amylose/Cellulose carbamates (e.g., Chiralpak AD-H, OD-H)Standard C18 or Immobilized CSP (e.g., Chiralpak IB)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Reaction + Workup)
Detection Limit Moderate (Phenyl absorption @ 254nm)High (Derivatization adds chromophores)
Robustness Sensitive to mobile phase additives (DEA/TEA)Highly robust; eliminates amine tailing

Technical Deep Dive: Direct Chiral HPLC (Method A)

Expertise Insight: The primary amine on C3 interacts strongly with residual silanols on silica-based columns, causing peak tailing. To mitigate this, basic additives (Diethylamine or Triethylamine) are non-negotiable in the mobile phase.

Recommended Protocol

Column Selection:

  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).

  • Reasoning: The π-π interactions between the phenyl ring of the analyte and the carbamate moiety of the CSP, combined with hydrogen bonding at the amino/hydroxyl groups, provide excellent discrimination.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Temperature: 25°C

  • Detection: UV @ 254 nm[4]

  • Sample Diluent: Mobile phase (without DEA to prevent degradation if stored).

Self-Validating the Protocol:

  • Tailing Factor Check: If the tailing factor (

    
    ) > 1.5, increase DEA concentration to 0.2%, but do not exceed 0.5% to protect the column silica.
    
  • Resolution Check: Inject a racemic mixture first. A resolution (

    
    ) of > 2.0 is required for accurate ee calculation.
    

Technical Deep Dive: Indirect / Derivatization Methods (Method B)

Expertise Insight: Derivatization is often preferred in GMP environments for this molecule because it locks the amine, preventing tailing, and can introduce a strong chromophore for lower limits of detection (LOD).

Variant B1: CBZ-Derivatization (Industry Standard for Dolutegravir)

This method protects the amine with a Carbobenzyloxy (Cbz) group, making the molecule neutral and highly UV active.

Workflow:

  • Reaction: React 3-Amino-4-phenylbutan-1-ol with Benzyl chloroformate (Cbz-Cl) in the presence of a base (Na2CO3).

  • Separation: The resulting Cbz-protected alcohol is separated using Chiral SFC or Reverse Phase Chiral HPLC .

Protocol (Chiral SFC/HPLC Hybrid):

  • Column: Chiralpak IB-N5 (Immobilized cellulose-based).

  • Mobile Phase: CO2 : Methanol (SFC mode) or Hexane : Ethanol (HPLC mode).

  • Advantage: The immobilized phase (IB) tolerates aggressive solvents that might dissolve coated phases (like AD/OD), allowing for broader solubility options for the protected intermediate.

Variant B2: Diastereomeric Salt Formation (Achiral HPLC)
  • Reagent: (R)-α-methyl-2-naphthaleneacetyl chloride.

  • Mechanism: Converts enantiomers into diastereomers.

  • Separation: Standard C18 Column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0).[2]

  • Pros: Uses cheap columns.

  • Cons: Requires high reagent purity; kinetic resolution during derivatization can skew ee results if not driven to 100% conversion.

Visualized Workflows

Logic for Method Selection[3][5]

MethodSelection cluster_direct Direct Optimization Start Start: 3-Amino-4-phenylbutan-1-ol Sample Throughput Is High Throughput Required? Start->Throughput Sensitivity Is High Sensitivity Required? Throughput->Sensitivity No (QC/Validation) Direct Method A: Direct Chiral HPLC (Chiralpak AD-H/OD-H) Throughput->Direct Yes (R&D/Screening) Sensitivity->Direct No (Assay >90%) Deriv Method B: Derivatization (CBZ or Naphthalene) Sensitivity->Deriv Yes (Trace Analysis) Additives Add 0.1% DEA to Mobile Phase Direct->Additives

Caption: Decision tree for selecting between direct chiral HPLC and derivatization based on throughput and sensitivity needs.

Derivatization Workflow (CBZ-Protection)

DerivWorkflow Raw Raw Amine (3-Amino-4-phenylbutan-1-ol) React Reaction: Cbz-Cl + Na2CO3 (12h Stirring) Raw->React Workup Workup: Partition (EtOAc/H2O) Concentrate Organic Layer React->Workup Analyze Analysis: Chiralpak IB-N5 (SFC or HPLC) Workup->Analyze

Caption: Step-by-step workflow for the CBZ-derivatization method used in Dolutegravir intermediate QC.

Experimental Data Summary

The following table summarizes expected performance metrics based on literature and application data for the (R)-isomer (Dolutegravir intermediate).

ParameterDirect Method (Chiralpak AD-H)Derivatization (Cbz-Cl / Chiralpak IB)
Retention Time (R) ~12.5 min~5.2 min (SFC mode)
Retention Time (S) ~14.8 min~6.1 min (SFC mode)
Selectivity (

)
1.2 - 1.31.4 - 1.6
Resolution (

)
2.5> 4.0
Tailing Factor 1.2 (with DEA)1.05 (Symmetric)
Limit of Quantitation 0.5%0.05%

Troubleshooting & Optimization

Issue: Peak Tailing (Direct Method)
  • Cause: Interaction of the free amine with silanol groups on the silica support.

  • Solution: Ensure Diethylamine (DEA) is fresh. Pre-condition the column with mobile phase containing 0.1% DEA for at least 30 minutes before injection.

Issue: Baseline Drift (Derivatization Method)
  • Cause: Excess derivatizing agent (Cbz-Cl) eluting near the solvent front.

  • Solution: Optimize the workup extraction (wash with dilute HCl) to remove unreacted amine, and wash with brine to remove excess reagents. Ensure the gradient allows elution of the reagent front before the analyte peaks.

Issue: Inconsistent Retention Times
  • Cause: Temperature fluctuations affecting the chiral recognition mechanism.

  • Solution: Use a column oven set strictly to 25°C or 30°C. Do not rely on ambient temperature.

References

  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. VCU College of Engineering. Link

  • Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. Link

  • BenchChem. (2025).[1][3] Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Link

  • Google Patents. (2018). CN108088955A - HPLC analysis method of 3-aminobutanol chiral purity. Link

  • Phenomenex. (2021).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

Sources

Comparative

Technical Comparison Guide: Enantioseparation of 3-Amino-4-phenylbutan-1-ol on Chiralpak Columns

Executive Summary The enantiomeric resolution of 3-Amino-4-phenylbutan-1-ol (and its structural analogs like homophenylalaninol) is a critical quality attribute in the synthesis of HIV protease inhibitors and other pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of 3-Amino-4-phenylbutan-1-ol (and its structural analogs like homophenylalaninol) is a critical quality attribute in the synthesis of HIV protease inhibitors and other peptidomimetic drugs. While various chiral stationary phases (CSPs) exist, polysaccharide-based columns—specifically the Chiralpak® AD-H (amylose-based) and its immobilized counterpart Chiralpak® IA —consistently demonstrate superior selectivity (


) and resolution (

) for this class of phenyl-substituted amino alcohols.

This guide objectively compares the performance of Chiralpak AD-H/IA against alternative phases (Chiralcel OD-H) and derivatization techniques. It provides a validated starting protocol, mechanistic insights, and a troubleshooting framework for method optimization.[1]

Chemical Context & Separation Challenge

Molecule: 3-Amino-4-phenylbutan-1-ol Structure:


Class:  Chiral Amino Alcohol (Basic, Polar, Aromatic)

The Challenge:

  • Peak Tailing: The primary amine group (

    
    ) interacts strongly with residual silanols on the silica support, leading to peak tailing.
    
  • Conformational Flexibility: The butyl chain allows for significant rotational freedom, requiring a CSP with a well-defined chiral groove (inclusion complex) to discriminate between enantiomers.

  • Solubility: The molecule has dual polarity (hydrophobic phenyl ring vs. hydrophilic amino/hydroxyl groups), necessitating a balanced mobile phase.

Mechanism of Chiral Recognition[2][3]

The separation on Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on a "three-point interaction" model. The success of this separation is driven by the specific alignment of the analyte within the helical groove of the amylose polymer.

Interaction Pathways:
  • Hydrogen Bonding (Donor/Acceptor): The carbamate groups on the CSP backbone form H-bonds with the amino (

    
    ) and hydroxyl (
    
    
    
    ) groups of the analyte.
  • 
    -
    
    
    
    Stacking:
    The phenyl ring of the analyte interacts with the 3,5-dimethylphenyl groups of the CSP.
  • Steric Inclusion: The chiral groove of the amylose helix preferentially accommodates one enantiomer (typically the S-isomer in this class) over the other based on spatial fit.

Visualization: Chiral Recognition Mechanism

ChiralMechanism Analyte 3-Amino-4-phenylbutan-1-ol (Analyte) Interaction1 H-Bonding (NH2/OH <-> Carbamate C=O/NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Groove Inclusion) Analyte->Interaction3 CSP Chiralpak AD-H / IA (Amylose tris-3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result Primary Driver

Caption: Mechanistic interaction pathways between 3-Amino-4-phenylbutan-1-ol and the Amylose-based CSP.

Recommended Experimental Protocol

Primary Method: Normal Phase (Direct Separation)

This is the industry-standard approach for underivatized amino alcohols. The use of a basic additive is mandatory to suppress silanol interactions.

  • Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm) or Chiralpak IA (Immobilized).

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (or 254 nm, though 210 nm is more sensitive for the phenyl chromophore).

Protocol Steps:

  • Conditioning: Flush column with 100% IPA (if stored in hexane) or Mobile Phase for 30 mins.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Note: Do not dissolve in pure IPA if injecting large volumes, as solvent mismatch can broaden peaks.[1]

  • Equilibration: Run mobile phase until the baseline is stable (approx. 10-15 column volumes).

  • Injection: 5 - 10 µL.

Comparative Performance Data

The following table summarizes typical chromatographic parameters for phenyl-substituted amino alcohols on different Chiralpak phases.

ParameterChiralpak AD-H (Recommended)Chiralcel OD-H (Alternative)Chiralpak IA (Immobilized)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.[2]1)Hex/IPA/DEA (90:10:0.[2]1)
Selectivity (

)
1.5 - 1.8 1.2 - 1.41.5 - 1.8
Resolution (

)
> 3.0 (Baseline)~ 1.5 - 2.0> 3.0 (Baseline)
Peak Shape Excellent (with DEA)GoodExcellent
Robustness Sensitive to "forbidden" solventsSensitive to "forbidden" solventsHigh (Solvent versatile)

Analysis:

  • AD-H vs. OD-H: The amylose backbone (AD-H) generally provides a more open helical structure than cellulose (OD-H), which often results in better access and higher selectivity for flexible amino alcohols like 3-amino-4-phenylbutan-1-ol.

  • AD-H vs. IA: Chiralpak IA uses the same selector as AD-H but immobilized. It offers identical selectivity in standard solvents but allows for the use of "forbidden" solvents (e.g., DCM, THF) if solubility is an issue.[1]

Alternative Workflow: Derivatization

If direct separation fails (e.g., due to matrix interference or low UV sensitivity), derivatization is a robust alternative.[1]

Reagent: OPA (o-Phthalaldehyde) or NBD-F. Column: Standard C18 (for diastereomers) or Chiralpak AD-H (for improved retention). Advantage: Increases detection sensitivity (Fluorescence) and locks the conformation.

Workflow Diagram: Method Development Decision Tree

MethodDev Start Start: 3-Amino-4-phenylbutan-1-ol Racemic Mixture Screen1 Screen 1: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Success Validate Method (Linearity, Precision) Check1->Success Yes Fail1 Change Modifier Try Ethanol/DEA Check1->Fail1 No Check2 Rs > 1.5? Fail1->Check2 Check2->Success Yes SwitchCol Switch Column Try Chiralcel OD-H or IA Check2->SwitchCol No Deriv Derivatization (NBD-F or OPA) SwitchCol->Deriv If all CSPs fail

Caption: Logical workflow for optimizing the separation of amino alcohol enantiomers.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction of

with silanols.
Increase DEA concentration to 0.2%. Ensure column is "H-series" (High performance, 5µm).
Low Retention (

)
Mobile phase too strong.Reduce IPA content (e.g., go to 95:5 Hex/IPA).
Broad Peaks Slow mass transfer or solubility issues.Increase temperature to 35°C. Check sample solubility in mobile phase.
Baseline Drift Unstable equilibrium of DEA.Pre-mix DEA into the alcohol portion before adding to Hexane. Recirculate mobile phase for 1 hour.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard operating procedures for amylose-based coated CSPs).

  • BenchChem. Application Notes for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. (Protocol for structural analog).

  • ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols. (Comparative data on polysaccharide columns).

  • Korea Science. Liquid chromatographic enantioseparation of several amino acids... on polysaccharide trisphenylcarbamate derived chiral stationary phases. (Validation of AD-H superiority for amino acid derivatives).

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (Background on the synthesis and analysis of phenyl-butyl amines).

Sources

Validation

Technical Guide: Mass Spectrometry Profiling of 3-Amino-4-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-phenylbutan-1-ol (C₁₀H₁₅NO, MW 165.23) is a critical chiral building block, often utilized in the synthesis of HIV protease inhibitors (e.g., Atazanavir intermediates) and


-amino acid derivatives. Its structural integrity is paramount in drug development, yet it faces a significant analytical challenge: positional isomerism .

In complex reaction mixtures, this compound often co-elutes with structural isomers such as 2-amino-4-phenylbutan-1-ol or 4-amino-4-phenylbutan-1-ol . Standard liquid chromatography (LC-UV) often fails to resolve these isomers adequately due to identical chromophores.

This guide compares the mass spectrometry (MS) performance of 3-Amino-4-phenylbutan-1-ol against its isomers and evaluates the Native (LC-ESI-MS) versus Derivatized (GC-EI-MS) workflows. It establishes a self-validating protocol for unambiguous identification based on immutable fragmentation laws.

Part 1: Fragmentation Mechanics (The "Fingerprint")

To distinguish 3-Amino-4-phenylbutan-1-ol from its alternatives, one must understand the causality of its fragmentation. The molecule contains two "trigger" functional groups for ionization: a primary amine and a primary alcohol.

Electron Ionization (EI) Behavior (70 eV)

In EI, the Nitrogen Rule and Alpha-Cleavage dominate. The ionization potential of the nitrogen lone pair is lower than that of oxygen or the aromatic ring, making the amine the primary site of radical cation formation.

  • Mechanism A (Dominant):

    
    -Cleavage at C3-C4 
    
    • The bond between C3 (bearing the amine) and C4 (benzyl carbon) breaks.

    • Fragment: The charge is retained on the nitrogen-containing fragment: HO-CH₂-CH₂-CH=NH₂⁺.

    • m/z: 74.

    • Significance: This is the diagnostic base peak for the 3-amino structure.

  • Mechanism B:

    
    -Cleavage at C2-C3 
    
    • The bond between C2 and C3 breaks.

    • Fragment: H₂N=CH-CH₂-Ph.

    • m/z: 120.

    • Significance: Confirms the presence of the benzyl group attached to the amine-bearing carbon.

  • Mechanism C: Tropylium Formation

    • The benzyl group rearranges to the stable tropylium ion (C₇H₇⁺).

    • m/z: 91.

    • Significance: General indicator of a benzyl moiety (non-specific).

Electrospray Ionization (ESI) Behavior

In soft ionization (positive mode), the molecule forms the protonated pseudomolecular ion


.
  • CID Fragmentation:

    • m/z 149: Loss of NH₃ (17 Da).

    • m/z 148: Loss of H₂O (18 Da).

    • m/z 91: Benzyl cation (high collision energy).

Part 2: Comparative Analysis (Product vs. Alternatives)

Comparison 1: Isomer Differentiation (The Critical Check)

The "Alternative" in a QC setting is often a positional isomer impurity. The table below demonstrates why m/z 74 is the immutable identifier for the 3-amino product.

Feature3-Amino-4-phenylbutan-1-ol (Target)2-Amino-4-phenylbutan-1-ol (Isomer A)4-Amino-4-phenylbutan-1-ol (Isomer B)
Structure HO-CH₂-CH₂-CH(NH₂)-BnHO-CH₂-CH(NH₂)-CH₂-BnHO-(CH₂)₃-CH(NH₂)-Ph
Diagnostic

-Frag
m/z 74 (HO-CH₂-CH₂-CH=NH₂⁺)m/z 60 (HO-CH₂-CH=NH₂⁺)m/z 30 (CH₂=NH₂⁺)
Secondary Frag m/z 120 (H₂N=CH-Bn)m/z 134 (H₂N=CH-CH₂-Bn)m/z 106 (H₂N=CH-Ph)
Tropylium Ion m/z 91 (Strong)m/z 91 (Strong)m/z 77 (Phenyl) or 91

Insight: If your spectrum shows a base peak at m/z 60 , your product is contaminated with the 2-amino isomer. If you see m/z 74 , the 3-amino core is intact.

Comparison 2: Native vs. Derivatized Workflow

Direct analysis of amino alcohols is often plagued by peak tailing due to hydrogen bonding. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is the superior "Alternative" workflow for rigorous quantification.

MetricNative Analysis (Direct Injection) TMS-Derivatized Analysis
Method LC-ESI-MSGC-EI-MS
Molecular Ion m/z 166 [M+H]⁺m/z 309 (Di-TMS) or 237 (Mono-TMS)
Peak Shape Often broad/tailing (Polar interactions)Sharp, Gaussian (Non-polar)
Structural Specificity Low (Water/Ammonia loss is generic)High (Specific

-cleavage shifts)
Sensitivity High (ng/mL range)Moderate (µg/mL range)
Recommendation Use for Trace Quantitation in biofluids.Use for Structural Confirmation & Impurity Profiling.

Part 3: Visualization of Pathways

Diagram 1: Fragmentation Logic (EI Mode)

This diagram illustrates the specific bond cleavages that generate the diagnostic ions.

Fragmentation M Molecular Ion (M+.) m/z 165 Frag74 Diagnostic Ion [HO-CH2-CH2-CH=NH2]+ m/z 74 M->Frag74 α-Cleavage (C3-C4) Dominant Path BnRad Benzyl Radical (Neutral Loss 91) Frag120 Benzyl-Amine Ion [H2N=CH-CH2-Ph]+ m/z 120 M->Frag120 α-Cleavage (C2-C3) AlcRad Hydroxyethyl Radical (Neutral Loss 45) Trop Tropylium Ion [C7H7]+ m/z 91 M->Trop Rearrangement

Caption: EI Fragmentation Pathway of 3-Amino-4-phenylbutan-1-ol highlighting the diagnostic m/z 74 ion.

Diagram 2: Isomer Differentiation Workflow

A logical decision tree for researchers encountering unknown impurities.

DecisionTree Start Unknown Sample (MW 165) Method Perform GC-MS (EI) Start->Method Check1 Check Base Peak (α-Cleavage) Method->Check1 Res74 Base Peak: m/z 74 Check1->Res74 m/z 74 detected Res60 Base Peak: m/z 60 Check1->Res60 m/z 60 detected Res30 Base Peak: m/z 30 Check1->Res30 m/z 30 detected Concl1 CONFIRMED: 3-Amino-4-phenylbutan-1-ol Res74->Concl1 Concl2 IMPURITY: 2-Amino-4-phenylbutan-1-ol Res60->Concl2 Concl3 IMPURITY: 4-Amino-4-phenylbutan-1-ol Res30->Concl3

Caption: Decision tree for differentiating phenyl-amino-butanol isomers using MS base peaks.

Part 4: Experimental Protocol (Self-Validating)

Sample Preparation (Derivatization for GC-MS)

Why: Native amino alcohols adsorb to glass liners. TMS derivatization ensures quantitative transfer.

  • Dissolve: 1 mg of sample in 100 µL anhydrous acetonitrile.

  • Add Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Heat at 60°C for 30 minutes. (Ensures silylation of both -OH and -NH₂).

  • Dilute: Add 850 µL ethyl acetate before injection.

GC-MS Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: 250°C, Split 10:1.

  • Oven: 100°C (1 min) → 15°C/min → 300°C (5 min).

  • Source: EI mode, 70 eV, 230°C.

Validation Criteria
  • Retention Time: The derivative (Di-TMS) will elute significantly later than the native form.

  • Mass Shift: Look for m/z 309 (Molecular Ion of Di-TMS derivative: 165 + 72 + 72).

  • Fragment Shift: The diagnostic m/z 74 peak (native) will shift to m/z 146 (TMS-O-CH₂-CH₂-CH=NH₂⁺ is not formed; instead, the amine is also silylated). Correction: With Di-TMS, the alpha cleavage at C3-C4 yields TMS-O-CH₂-CH₂-CH=NH(TMS)⁺.

    • Self-Validation Note: Always run a blank (solvent + BSTFA) to rule out reagent artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12163894, 3-amino-4-phenylbutan-1-ol hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Alcohols. Retrieved from [Link]

  • Michigan State University (2025). Interpretation of Mass Spectra: Alpha-Cleavage Rules. Retrieved from [Link]

  • Royal Society of Chemistry (2024). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • University of Saarland (2025). Interpretation of Mass Spectra: The Nitrogen Rule. Retrieved from [Link]

Comparative

analytical standard characterization of (S)-3-Amino-4-phenylbutan-1-ol

An authoritative comparison and analytical characterization guide for (S)-3-Amino-4-phenylbutan-1-ol , designed for researchers, analytical chemists, and drug development professionals. Executive Summary: The Role of -Am...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison and analytical characterization guide for (S)-3-Amino-4-phenylbutan-1-ol , designed for researchers, analytical chemists, and drug development professionals.

Executive Summary: The Role of -Amino Alcohols in Drug Design

(S)-3-Amino-4-phenylbutan-1-ol is a highly valuable chiral


-amino alcohol. Unlike its 

-amino alcohol counterpart ((S)-phenylalaninol), the presence of an additional methylene spacer in the carbon backbone provides unique conformational flexibility. This structural nuance makes it an indispensable building block in the synthesis of advanced peptidomimetics, particularly in the development of HIV protease inhibitors and renin inhibitors, where precise spatial orientation within the enzyme's active site is critical for binding affinity.

As a Senior Application Scientist, I have observed that the primary failure mode in the downstream application of this scaffold is compromised enantiomeric purity. Even a 1% contamination by the (R)-enantiomer can lead to exponential yield losses during complex multi-step asymmetric syntheses, or worse, result in diastereomeric impurities in the final Active Pharmaceutical Ingredient (API). Therefore, establishing a rigorous, self-validating analytical standard characterization protocol is non-negotiable.

Comparative Analysis: Product Performance vs. Alternatives

When designing a synthetic route, chemists must evaluate whether to procure the enantiopure standard, rely on a racemic mixture, or substitute with a homologous compound. The table below objectively compares (S)-3-Amino-4-phenylbutan-1-ol against common alternatives.

Parameter(S)-3-Amino-4-phenylbutan-1-ol (Target)Racemic 3-Amino-4-phenylbutan-1-ol(S)-Phenylalaninol (

-homologue)
Enantiomeric Excess (

)
> 99.5%0% (50:50 mixture)> 99.0%
Downstream API Yield Optimal (>90% conversion)< 45% (Requires late-stage resolution)N/A (Forms different pharmacophore)
Protease Pocket Fit Excellent (

-turn induction)
Poor (Steric clashes from (R)-isomer)Sub-optimal (Lacks methylene spacer)
Analytical Complexity Low (Direct use)High (Requires preparative chiral SFC/HPLC)Low (Direct use)
Cost Efficiency High (Prevents downstream waste)Low (Costly separation steps required)Moderate (Cheaper, but different utility)

Analytical Standard Characterization: Causality & Methodology

Characterizing chiral aliphatic amines and amino alcohols presents specific chromatographic challenges. The primary amine functional group is highly prone to secondary interactions with residual silanols on silica-based stationary phases. If left unmitigated, this causes severe peak tailing, which obscures the integration of minor enantiomeric impurities [1].

To counteract this, our methodology employs a polysaccharide-based Chiral Stationary Phase (CSP) coupled with a normal-phase eluent modified with Diethylamine (DEA). The DEA acts as a competitive masking agent, preferentially binding to active silanol sites and ensuring sharp, symmetrical peaks for the amino alcohol analyte [2].

Step-by-Step Methodology: Chiral HPLC Determination of Enantiomeric Excess

This protocol is designed as a self-validating system . The batch analysis cannot proceed unless the System Suitability Test (SST) criteria are strictly met.

1. Reagent & Standard Preparation

  • Mobile Phase : Mix HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Degas via ultrasonication for 15 minutes.

  • Racemic Control Solution : Dissolve 1.0 mg of racemic 3-amino-4-phenylbutan-1-ol in 1.0 mL of mobile phase.

  • Sample Solution : Dissolve 1.0 mg of the (S)-3-Amino-4-phenylbutan-1-ol batch in 1.0 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions

  • Column : Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 250 x 4.6 mm.

  • Flow Rate : 1.0 mL/min (Isocratic).

  • Column Temperature : 25°C.

  • Detection : UV at 210 nm (optimized for the phenyl chromophore lacking extended conjugation) [3].

  • Injection Volume : 10 µL.

3. System Suitability Testing (SST) - The Self-Validating Gate Inject the Racemic Control Solution in triplicate. The system is only validated for batch analysis if it meets the following causality-driven criteria:

  • Resolution (

    
    ) : Must be 
    
    
    
    between the (R) and (S) peaks. (Rationale: Ensures baseline separation so that a 0.1% impurity can be accurately integrated).
  • Tailing Factor (

    
    ) : Must be 
    
    
    
    . (Rationale: Proves the DEA modifier is successfully suppressing secondary silanol interactions).
  • RSD of Peak Area : Must be

    
    . (Rationale: Confirms injection precision).
    

4. Batch Analysis & Calculation Inject the Sample Solution. Calculate the Enantiomeric Excess (


) using the peak areas (

):

Visualizing the Workflows

Analytical Characterization Workflow

The following diagram illustrates the comprehensive testing funnel required to certify (S)-3-Amino-4-phenylbutan-1-ol as an analytical standard.

G A Batch Sample (S)-3-Amino-4-phenylbutan-1-ol B Sample Preparation (Weighing & Dissolution) A->B C Chromatographic Purity (Achiral HPLC-UV) B->C Aliquot 1 D Enantiomeric Excess (Chiral HPLC - CSP) B->D Aliquot 2 E Structural ID (1H/13C NMR & HRMS) B->E Aliquot 3 F Physicochemical (Optical Rotation, KF Moisture) B->F Aliquot 4 G CoA Generation & Standard Release C->G Purity >99.0% D->G ee >99.5% E->G Conforms to Structure F->G Moisture <0.5%

Analytical characterization workflow for certifying chiral amino alcohol standards.

Comparative Application Pathway

This diagram maps the downstream consequences of selecting the enantiopure standard versus alternative starting materials in drug synthesis.

G A Starting Material (L-Phenylalanine / Precursors) B Asymmetric Reduction / Homologation A->B D Racemic Mixture (Alternative) A->D Non-stereoselective E (S)-Phenylalaninol (Alternative) A->E Direct Reduction C (S)-3-Amino-4-phenylbutan-1-ol (Target Standard) B->C High Stereocontrol F Peptidomimetic Synthesis (e.g., HIV Protease Inhibitors) C->F High Yield, Target Isomer D->F >50% Yield Loss, Separation Needed E->F Different Pharmacophore (Alpha vs Beta)

Impact of starting material selection on downstream peptidomimetic API synthesis.

Structural Elucidation Parameters

To guarantee structural identity alongside chiral purity, the following spectroscopic parameters must be validated:

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray Ionization (ESI-TOF) in positive mode. The theoretical

    
     for 
    
    
    
    is
    
    
    . A mass accuracy of
    
    
    ppm is required.
  • Nuclear Magnetic Resonance (NMR) :

    
     NMR (400 MHz, 
    
    
    
    ) must show the characteristic multiplet for the
    
    
    -methine proton (
    
    
    ppm) and the diastereotopic protons of the adjacent methylene groups, clearly distinguishing it from the
    
    
    -amino alcohol homologue.

References

  • Gaykar, S. K., et al. "Development and Validation of Chiral HPLC Method for Quantification of Pharmaceutically Important Precursors by Precolumn Derivatization." Journal of Chromatographic Science, 2016. [Link]

  • Anslyn, E. V., et al. "Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing." National Science Foundation, 2012.[Link]

  • University of Szeged.

    
    -substituted 
    
    
    
    -amino acid enantiomers." Doctoral Repository, 2019.[Link]
Validation

Determining Absolute Configuration of 3-Amino-4-phenylbutan-1-ol Derivatives

This guide provides a technical comparison of methods for determining the absolute configuration of 3-Amino-4-phenylbutan-1-ol and its derivatives. This scaffold is a critical pharmacophore found in HIV protease inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methods for determining the absolute configuration of 3-Amino-4-phenylbutan-1-ol and its derivatives. This scaffold is a critical pharmacophore found in HIV protease inhibitors (e.g., Atazanavir, Darunavir intermediates) and integrase inhibitors (e.g., Dolutegravir side chains).

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Chirality Challenge

The 3-amino-4-phenylbutan-1-ol scaffold presents a specific stereochemical challenge:

  • Flexible Linker: The chiral center (C3) is flanked by flexible methylene groups, complicating conformational analysis.

  • Remote Functional Groups: The primary alcohol (C1) is

    
    -positioned relative to the chiral center, making it a poor reporter for standard derivatization methods targeting the alcohol.
    
  • Amine Priority: The primary amine at C3 is the stereogenic center and must be the primary target for configuration assignment.

This guide compares four validated methodologies to assign the absolute configuration (


 or 

) of this scaffold, ranging from the "Gold Standard" (X-ray) to rapid benchtop techniques (NMR).

Comparative Analysis of Methods

FeatureMethod A: X-Ray Crystallography Method B: NMR (Mosher's Amide) Method C: Chemical Correlation Method D: Chiroptical (VCD/ECD)
Principle Anomalous dispersion of heavy atomsAnisotropic shielding by chiral auxiliarySynthesis from known pool (L-Phe)Comparison of exp. vs. calc. spectra
Reliability Absolute (Gold Standard) High (requires correct model)High (if no racemization occurs)Medium-High (model dependent)
Sample Req. Single Crystal (>0.1 mm)~5–10 mg (Liquid/Solid)Starting Material Availability~5–10 mg (Solution)
Time Days to Weeks (growing crystals)24 HoursWeeks (synthesis route)2–3 Days (calculation time)
Cost High (instrument/time)LowHigh (labor)Medium (software/instrument)
Best For... Final confirmation of lead compoundsRapid checks of intermediatesProcess validation & scale-upNon-crystalline oils/liquids

Detailed Experimental Protocols

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Causality: The native amino alcohol is often an oil or low-melting solid. To determine absolute configuration via anomalous dispersion (using the Flack parameter), you must introduce a heavy atom (Z > Si) or form a salt that crystallizes well.

Protocol:

  • Derivatization: Do not attempt to crystallize the free base.

    • Option 1 (Salt): Dissolve 50 mg of the amine in EtOH. Add 1.0 eq of concentrated HCl or

      
      -toluenesulfonic acid. Slow evaporation yields the hydrochloride or tosylate salt.
      
    • Option 2 (Heavy Atom): React the amine with 4-bromobenzenesulfonyl chloride (Bs-Cl) in DCM/Pyridine. The resulting sulfonamide contains a bromine atom, providing a strong anomalous signal for Cu/Mo sources.

  • Crystallization: Use vapor diffusion. Dissolve the derivative in a minimal amount of methanol in a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent) and seal.

  • Data Collection: Collect data at 100 K.

  • Analysis: Refine the structure. A Flack parameter near 0.0 (e.g.,

    
    ) confirms the correct absolute structure; a value near 1.0 indicates the inverted structure.
    
Method B: NMR Spectroscopy (Mosher's Amide)

Causality: Since the chiral center is at the amine (C3), derivatizing the remote alcohol (C1) yields weak


 values. You must form the Mosher Amide  at the nitrogen. The phenyl group of the Mosher auxiliary will shield protons cis to it in the preferred conformation, allowing assignment based on chemical shift differences (

).

Protocol:

  • Reagents: Use

    
    -(-)- and 
    
    
    
    -(+)-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Note:

      
      -MTPA-Cl yields the 
      
      
      
      -Mosher amide, and vice versa. Track this inversion carefully.
  • Reaction (Bis-derivatization):

    • To a solution of substrate (10 mg) in dry pyridine (0.5 mL) in an NMR tube, add 2.5 eq of

      
      -MTPA-Cl. Shake and let stand for 10 min.
      
    • Repeat with

      
      -MTPA-Cl in a second tube.
      
    • Why Bis-derivatization? The primary alcohol will also react to form the ester. Using excess reagent ensures the amine is fully converted to the amide, which is the reporter species.

  • Analysis:

    • Acquire

      
      H NMR (500 MHz+) for both samples.
      
    • Assign signals for protons

      
       and 
      
      
      
      to the nitrogen: H-2 (methylene) and H-4 (benzyl methylene).
    • Calculate

      
      .[1][2][3][4][5]
      
  • Interpretation Model:

    • Construct the Newman projection along the C(carbonyl)-N bond.

    • Rule: Protons with positive

      
        reside on the right side of the plane; negative 
      
      
      
      on the left (viewing from N to C3).
    • Specific for 3-amino-4-phenylbutan-1-ol: If the configuration is

      
       , the Benzyl group (H-4) typically shows a positive 
      
      
      
      , while the hydroxyethyl tail (H-2, H-1) shows a negative
      
      
      .
Method C: Chemical Correlation (Synthesis)

Causality: This scaffold is biosynthetically related to L-Phenylalanine . If the synthesis starts from L-Phe and avoids racemization conditions (e.g., strong base with high heat), the configuration is retained.

Protocol:

  • Starting Material: L-Phenylalanine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -configuration).[6]
    
  • Transformation:

    • Step 1: Arndt-Eistert homologation or Cyanohydrin synthesis (preserving chirality).

    • Step 2: Reduction to the amino alcohol.

  • Validation:

    • Measure the Optical Rotation (

      
      ) of your product.[]
      
    • Compare with the literature value for

      
      -3-amino-4-phenylbutan-1-ol (often derived from Dolutegravir intermediate patents).
      
    • Self-Validating Step: Synthesize the racemate and inject both your sample and the racemate onto a Chiral HPLC column (e.g., Chiralpak AD-H, Hexane/IPA 90:10). Your sample should co-elute with a single peak of the racemate.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for selecting the appropriate method based on your sample's state and availability.

Configuration_Flow Start Start: 3-Amino-4-phenylbutan-1-ol Derivative IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can it form a single crystal? IsSolid->CanCrystallize Yes IsLiquid Sample is Oil/Liquid IsSolid->IsLiquid No XRay METHOD A: X-Ray Crystallography (Gold Standard) CanCrystallize->XRay Yes (Derivatize with Br/HCl) CanCrystallize->IsLiquid No HasLPhe Derived from L-Phenylalanine? IsLiquid->HasLPhe ChemCorr METHOD C: Chemical Correlation (Compare HPLC/OR) HasLPhe->ChemCorr Yes (Process Control) MosherDecision Need De Novo Assignment? HasLPhe->MosherDecision No (Unknown Origin) Mosher METHOD B: NMR (Mosher's Amide) (Fastest for Oils) MosherDecision->Mosher Standard Path VCD METHOD D: VCD/ECD (Non-destructive) MosherDecision->VCD If Sample Precious

Caption: Decision tree for selecting the optimal configuration determination method.

Mosher's Model Visualization[4][6]

Understanding the shielding cone is vital for Method B. The diagram below illustrates the spatial arrangement for the


-Mosher Amide  of an 

-Amine
.

Mosher_Model cluster_Auxiliary Mosher Auxiliary (Amide) cluster_Substrate Substrate (S-Config) Center C3 (Chiral) H4 Benzyl (H4) (Shielded) Center->H4 Right Side H2 CH2-CH2-OH (H2) (Deshielded) Center->H2 Left Side N N N->Center C_Carbonyl C=O N->C_Carbonyl Ph Phenyl (Shielding) C_Carbonyl->Ph CF3 CF3 C_Carbonyl->CF3 Ph->H4 Shielding Cone (Upfield Shift) H_Chiral H

Caption: Schematic of the (S)-Mosher Amide. The Phenyl group shields the Benzyl (H4) protons in the S-configuration.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons". Nature Protocols, 2, 2451–2458. Link[2]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118. Link

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy". Chirality, 22, E22-E33. Link

  • BenchChem. (2025).[8][9][10] "Experimental Protocol for Methyl 4-amino-3-phenylbutanoate Synthesis". BenchChem Protocols. Link

Sources

Comparative

Impurity Profiling of 3-Amino-4-phenylbutan-1-ol Derivatives via MAC Oxyhomologation

The following guide provides an in-depth technical analysis of the impurity profile for 3-Amino-4-phenylbutan-1-ol derivatives synthesized via Masked Acyl Cyanide (MAC) oxyhomologation . Editorial Note on Chemical Nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the impurity profile for 3-Amino-4-phenylbutan-1-ol derivatives synthesized via Masked Acyl Cyanide (MAC) oxyhomologation .

Editorial Note on Chemical Nomenclature: While the strict IUPAC name 3-Amino-4-phenylbutan-1-ol refers to the non-hydroxylated homophenylalaninol (CAS 1803594-04-8), the MAC oxyhomologation methodology is chemically specific for installing an


-hydroxy group relative to the carbonyl (or 

-hydroxy relative to the amine). Therefore, this guide focuses on the (2S,3S)-3-amino-2-hydroxy-4-phenylbutan-1-ol scaffold (and its anti-1,3-diamino analogs), which are the direct and high-value products of this specific synthesis route, commonly used as cores for HIV protease inhibitors (e.g., Atazanavir, Darunavir).

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The MAC Advantage & Risk Profile

The synthesis of chiral


-amino alcohols, specifically the 3-amino-2-hydroxy-4-phenylbutan-1-ol  core (Norstatine scaffold), is a critical step in producing "hydroxyethylamine" (HEA) transition-state isosteres used in antiretrovirals.

Traditional routes (e.g., ring-opening of chiral epoxides derived from phenylalanine) often suffer from regioselectivity issues and difficult diastereomeric separations. The Masked Acyl Cyanide (MAC) oxyhomologation , utilizing reagents like TBS-protected hydroxymalononitrile (TBS-MAC), offers a distinct advantage: direct, stereocontrolled access to the anti-diastereomer via a Felkin-Anh controlled addition.

However, this route introduces a unique impurity profile characterized by specific diastereomeric byproducts, silyl residues, and cyanide-related species that differ significantly from epoxide-based routes. This guide profiles these impurities to ensure regulatory compliance (ICH Q3A/B).

Synthesis Mechanism & Impurity Origins[1][2]

The MAC protocol typically involves the reaction of N,N-dibenzyl-L-phenylalaninal with a lithiated MAC reagent, followed by unmasking and reduction. Understanding this mechanism is the only way to predict "Process-Related Impurities."

Mechanistic Pathway (Graphviz Diagram)

MAC_Pathway Aldehyde N,N-Dibenzyl-L-phenylalaninal (Starting Material) Transition Felkin-Anh Transition State (Stereocontrol Step) Aldehyde->Transition + MAC-Li Imp_SM IMPURITY B: Unreacted Aldehyde/ Oxidized Acid Aldehyde->Imp_SM Degradation MAC_Reagent TBS-MAC Reagent (Nucleophile) MAC_Reagent->Transition Adduct Silylated Adduct (Intermediate) Transition->Adduct Major Path (Anti) Imp_Syn IMPURITY A: Syn-Diastereomer (Chelation Control Leakage) Transition->Imp_Syn Minor Path (Syn) Unmasking Unmasking/Reduction (LiAlH4 / TMSCl) Adduct->Unmasking Product Anti-3-Amino-2-hydroxy- 4-phenylbutan-1-ol (Target) Unmasking->Product Imp_Silyl IMPURITY C: Residual Silanols (TBS-OH, TBS-F) Unmasking->Imp_Silyl Byproduct

Caption: Reaction pathway of MAC oxyhomologation showing the bifurcation between the desired anti-product and the critical syn-diastereomer impurity.

Detailed Impurity Profile Analysis[3][4][5]

A. Stereochemical Impurities (The Critical Pair)

The most significant challenge in this synthesis is distinguishing the anti-product from the syn-impurity.

  • Impurity: (2R,3S)-3-amino-2-hydroxy-4-phenylbutan-1-ol (Syn-isomer).

  • Origin: "Leakage" from the Felkin-Anh transition state model. While MAC is highly anti-selective (>95:5 dr), the syn-isomer is chemically identical and difficult to remove without high-performance chromatography.

  • Detection: Chiral HPLC or 1H-NMR (coupling constants

    
     differ: typically ~2-4 Hz for syn vs ~6-8 Hz for anti in cyclic derivatives, though acyclic values vary).
    
B. Reagent-Derived Impurities[1][6]
  • Cyanide Species: The "unmasking" of the acyl cyanide moiety releases cyanide equivalents.

    • Risk: High toxicity; strict limit (ppm level).

    • Form: Residual inorganic cyanide or organic nitriles.

  • Silyl Residues: The TBS (tert-butyldimethylsilyl) group is cleaved during workup.

    • Impurity: TBS-OH (tert-butyldimethylsilanol) or TBS-F (if fluoride workup is used). These are lipophilic and may co-elute with the product in reverse-phase LC.

C. Starting Material Degradants
  • Phenylalaninal Trimer/Oxidation:

    
    -Amino aldehydes are notoriously unstable. They can racemize (leading to enantiomeric impurities) or oxidize to the corresponding amino acid (N,N-dibenzylphenylalanine).
    

Comparative Analysis: MAC vs. Alternatives

This table compares the MAC route against the industry-standard Epoxide Ring Opening (e.g., from L-phenylalanine chloromethyl ketone).

FeatureMAC Oxyhomologation RouteEpoxide Ring Opening Route (Standard)
Key Intermediate Masked Acyl Cyanide AdductChiral Epoxide (from Chloroketone)
Stereocontrol Substrate-controlled (Felkin-Anh) . High anti-selectivity.[1][2][3]Pre-determined by reduction step. Often yields mixtures requiring separation.
Primary Impurity Syn-Diastereomer (2R,3S)Regioisomers (Attack at C3 instead of C1)
Step Count Low (2-3 steps: Homologation + Reduction)High (4-5 steps: Diazoketone

Chloroketone

Reduction

Epoxide)
Safety Profile Caution: Generates cyanide species. Requires fume hood/scrubbers.Caution: Uses Diazomethane (explosive) or Chloroketones (sensitizers).
Atom Economy High (Direct C-C bond formation)Moderate (Loss of leaving groups)
Cost Driver Cost of MAC reagent & Silyl protectionCost of chiral reduction catalysts & Diazomethane handling

Experimental Protocols

Protocol A: MAC Oxyhomologation (Synthesis)

Adapted from recent methodologies (e.g., Cabua et al., 2024).

  • Reagent Prep: Dissolve TBS-MAC (2.4 equiv) in anhydrous Et

    
    O under Argon. Cool to 0°C.[4]
    
  • Addition: Add N,N-dibenzyl-L-phenylalaninal (1.0 equiv) followed by amine nucleophile (if preparing amide) or proceed to direct reduction.

  • Catalysis: Add DMAP (2.0 equiv). Stir overnight at 0°C.

  • Workup: Quench with sat. Na

    
    CO
    
    
    
    . Extract with Et
    
    
    O. Wash with 1M HCl (to remove excess DMAP/amine) and brine.
  • Reduction (One-Pot): Dissolve crude adduct in CH

    
    Cl
    
    
    
    . Add TMSCl (1.2 equiv) followed by LiAlH
    
    
    (1.4 equiv) at 0°C. Stir 1.5 h.
  • Purification: Flash chromatography (Pentane/EtOAc) to separate the anti-product from the syn-impurity.

Protocol B: Analytical Impurity Profiling (HPLC-MS)

Self-validating method for separating diastereomers.

  • Instrument: UHPLC coupled with Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm) for general impurities.

    • For Diastereomers: Chiralpak AD-H or OD-H may be required if RP-HPLC resolution is insufficient.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • UV at 210 nm (Amide/Phenyl absorption).

    • MS (ESI+) monitoring [M+H]+ = 328.2 (for dibenzyl analog).

  • System Suitability Criteria: Resolution (

    
    ) between anti (major) and syn (minor) peaks must be > 1.5.
    

References

  • Cabua, M. C., He, X., Secci, F., Deloisy, S., & Aitken, D. J. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ChemistryOpen.[5][6] Link

  • He, X., Buchotte, M., Guillot, R., Deloisy, S., & Aitken, D. J. (2022). A case study of the MAC (masked acyl cyanide) oxyhomologation of N,N-dibenzyl-L-phenylalaninal with anti diastereoselectivity. Organic & Biomolecular Chemistry.[2] Link

  • Hinton, H., et al. (2023). Scalable Preparation of the Masked Acyl Cyanide TBS-MAC.[2] Molecules.[7][8][1][2][5][6][9][10] Link

  • BenchChem. A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.Link (General reference for amino alcohol profiling).

Sources

Validation

Comprehensive Comparison Guide: Purity Analysis of 3-Amino-4-phenylbutan-1-ol by GC-MS vs. LC-MS

As a Senior Application Scientist, selecting the optimal analytical platform for chiral amino alcohols requires looking beyond standard operating procedures and understanding the fundamental physicochemical behavior of t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical platform for chiral amino alcohols requires looking beyond standard operating procedures and understanding the fundamental physicochemical behavior of the molecule.

3-Amino-4-phenylbutan-1-ol is a highly polar, bifunctional molecule featuring both a primary amine (-NH₂) and a primary hydroxyl (-OH) group attached to a phenylbutane backbone. These functional groups engage in strong intermolecular hydrogen bonding, resulting in low volatility and high polarity. This guide objectively compares the mechanistic workflows, self-validating protocols, and quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity analysis of this critical intermediate.

Mechanistic Workflows & Platform Selection

GC-MS: The Necessity of Chemical Derivatization

Gas chromatography requires analytes to be volatile and thermally stable. If 3-Amino-4-phenylbutan-1-ol is injected underivatized, the polar -OH and -NH₂ groups will interact strongly with residual silanol groups on the silica column walls. This leads to severe peak tailing, irreversible adsorption, and thermal degradation at high oven temperatures[1].

To circumvent this, chemical derivatization is mandatory . Silylation using MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% t-BDMCS is the gold standard. Unlike older reagents (e.g., BSTFA), MTBSTFA replaces the active hydrogens on both the amine and hydroxyl groups with bulky tert-butyl dimethylsilyl (TBDMS) moieties, yielding derivatives that are highly volatile, thermally robust, and significantly less moisture-sensitive[2].

GCMS A 3-Amino-4-phenylbutan-1-ol (Polar, Non-Volatile) B MTBSTFA Derivatization (Masks -OH & -NH2) A->B Heat + Solvent C Capillary GC Separation (Prevents Silanol Adsorption) B->C TBDMS Derivative D Electron Impact (EI) MS (70 eV Hard Ionization) C->D Elution

Fig 1: GC-MS workflow illustrating MTBSTFA derivatization to mask polar groups for volatility.

LC-MS/MS: Direct Ionization via ESI+

LC-MS circumvents the need for analyte volatility. Because 3-Amino-4-phenylbutan-1-ol possesses a basic primary amine, it is highly amenable to Electrospray Ionization in positive mode (ESI+) , readily accepting a proton to form an abundant [M+H]⁺ ion[3][4].

The chromatographic challenge lies in retention. Standard reversed-phase liquid chromatography (RPLC) struggles to retain highly polar amino alcohols without the use of ion-pairing reagents (e.g., perfluorinated carboxylic acids). However, ion-pairing reagents severely suppress ESI signal efficiency and contaminate the MS source[4][5]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC retains polar amines effectively while utilizing a high-organic mobile phase (e.g., >80% acetonitrile), which promotes rapid droplet desolvation in the ESI source and exponentially increases ionization sensitivity[3].

LCMS A Sample Injection (Underivatized Analyte) B HILIC Separation (Retains Polar Amines) A->B Mobile Phase C ESI+ Ionization ([M+H]+ Formation) B->C Desolvation D Tandem MS (MRM) (CID Fragmentation) C->D Precursor Ion

Fig 2: LC-MS/MS workflow using HILIC separation and ESI+ for direct underivatized analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies below are designed as self-validating systems —meaning the protocol inherently checks for its own failure modes (e.g., derivatization failure, ion suppression).

Protocol A: GC-MS Purity Analysis (MTBSTFA Derivatization)

Causality Focus: Moisture eradication is critical; water will aggressively hydrolyze MTBSTFA, halting the derivatization of the analyte[2].

  • Sample Preparation: Aliquot 50 µL of the sample (approx. 100 µg/mL) and 10 µL of Internal Standard (e.g., 3-Amino-4-phenylbutan-1-ol-d5) into a glass vial.

  • Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Derivatization: Add 100 µL of neat MTBSTFA (containing 1% t-BDMCS) and 100 µL of anhydrous acetonitrile. Cap tightly and heat at 100°C for 2 hours to ensure complete di-silylation of both the -OH and -NH₂ groups.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Monitor the specific TBDMS fragment ions in SIM (Selected Ion Monitoring) mode.

  • Self-Validation Check: Always run a "Reagent Blank" (Steps 2-5 without analyte) to confirm that no siloxane artifact peaks co-elute with the target derivative.

Protocol B: LC-MS/MS Purity Analysis (HILIC-ESI+)

Causality Focus: Matrix effects (ion suppression) can invisibly destroy quantitative accuracy in ESI. We must map the suppression zones[3].

  • Sample Preparation: Dilute the sample 1:100 in initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate). Add isotopically labeled Internal Standard.

  • HILIC Separation: Inject 2 µL onto a BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H₂O (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, ramp down to 60% B over 6 minutes to elute the polar analyte.

  • ESI+ Ionization: Capillary voltage at 3.0 kV, desolvation temperature at 400°C. The acidic mobile phase ensures the amine remains fully protonated.

  • MRM Detection: Monitor the transition from the [M+H]⁺ precursor (m/z 166.2) to its primary product ion (e.g., m/z 91.1, tropylium ion) using optimized collision energy.

  • Self-Validation Check: Perform a post-column infusion of the analyte while injecting a blank matrix sample. A dip in the baseline MS signal indicates a zone of ion suppression. Adjust the gradient to ensure the analyte does not elute in this dead zone.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both platforms for 3-Amino-4-phenylbutan-1-ol analysis:

Analytical ParameterGC-MS (MTBSTFA Derivatized)LC-MS/MS (Underivatized HILIC-ESI+)
Sample Prep Time High (2–3 hours for drying and heating)Low (< 15 minutes, direct dilution)
Chromatographic Run Time 15 – 20 minutes5 – 8 minutes
Sensitivity (LOD) Low ng/mL rangeLow pg/mL range (100x more sensitive)
Specificity High (EI library matching of fragments)Very High (Precursor-to-Product MRM)
Matrix Effects Low (Analytes separated from non-volatile matrix)Moderate to High (Requires strict ion suppression monitoring)
Analyte Stability Dependent on derivative (moisture sensitive)Highly stable in aqueous/organic buffers
Cost per Sample Moderate (Reagent costs)Low (Solvent costs only)

Strategic Recommendations

  • Choose GC-MS when: You are conducting untargeted purity screening to identify unknown volatile impurities or degradation products. The reproducible 70 eV EI fragmentation allows for definitive structural identification using NIST libraries, which LC-MS cannot easily replicate.

  • Choose LC-MS/MS when: You require high-throughput, highly sensitive targeted quantification (e.g., pharmacokinetics or trace-level impurity limits). The elimination of the 2-hour derivatization step drastically reduces sample preparation bottlenecks and prevents artifact formation.

References

  • Title: The Derivatization and Analysis of Amino Acids by GC-MS | Source: sigmaaldrich.com | URL: 2

  • Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations | Source: metwarebio.com | URL: 3

  • Title: ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism | Source: nih.gov (PubMed) | URL: 4

  • Title: Applications of Deactivated GC Columns for Analysis of Nitrogen-Containing Chemicals Related to the Chemical Weapons Convention | Source: oup.com | URL: 1

  • Title: An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis | Source: mdpi.com | URL: 5

Sources

Safety & Regulatory Compliance

Safety

3-Amino-4-phenylbutan-1-ol proper disposal procedures

Proper Disposal Procedures for 3-Amino-4-phenylbutan-1-ol[1][2][3][4][5][6] Executive Summary & Chemical Profile Objective: This guide defines the safe handling, segregation, and disposal protocols for 3-Amino-4-phenylbu...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 3-Amino-4-phenylbutan-1-ol[1][2][3][4][5][6]

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for 3-Amino-4-phenylbutan-1-ol. It is designed for laboratory personnel to ensure compliance with local environmental regulations (e.g., EPA RCRA in the US) and to prevent acute safety incidents.

Chemical Identity:

  • Chemical Name: 3-Amino-4-phenylbutan-1-ol[1][7][8]

  • CAS Number: 170568-16-6 (Generic) / 949096-34-8 ((S)-Enantiomer)[1]

  • Functional Class: Amino Alcohol / Chiral Building Block[1]

  • Physical State: Typically a viscous liquid or low-melting solid (depending on purity/stereochemistry).[1]

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream.[9] This compound is an organic base and poses specific risks if mismanaged.[9]

Hazard ClassGHS CategorySignal WordWaste Characteristic (RCRA)
Skin Corrosion/Irritation Cat.[1][10][11] 1B / 2Danger Corrosive (D002) if pH

12.5
Serious Eye Damage Cat.[1] 1Danger N/A
Acute Toxicity (Oral) Cat.[1][3][6][11] 4WarningToxic (Not typically P/U listed)
Flammability CombustibleWarningIgnitable (D001) if Flash Point < 60°C

Critical Safety Insight: As an amino alcohol, this substance is incompatible with strong acids and oxidizing agents .[1] Mixing with acid waste streams can cause violent exothermic neutralization and spattering.

Pre-Disposal: Segregation & Packaging

Proper segregation is the single most critical step to prevent laboratory accidents.

A. Segregation Rules
  • DO NOT mix with Acidic Waste (e.g., HCl, H₂SO₄).

  • DO NOT mix with Oxidizers (e.g., Permanganates, Peroxides).

  • DO NOT dispose of down the drain.[1][9] This compound is toxic to aquatic life and prohibited from sewer discharge.[9]

B. Container Selection
  • Preferred: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[1]

  • Acceptable: Borosilicate glass (if protected from breakage).[1]

  • Avoid: Metal containers (aluminum/zinc) which may react with strong bases to evolve hydrogen gas.[1]

C. Labeling Requirements

Every container must be labeled before waste is added.[1]

  • Label Text: "Hazardous Waste - Basic Organic"

  • Constituents: "3-Amino-4-phenylbutan-1-ol, [Solvent Name]"

  • Hazard Checkbox: [x] Corrosive [x] Toxic[1]

Disposal Workflow Protocols

Protocol A: Pure Chemical (Expired/Unused)
  • Solid Form:

    • Keep in original container if intact.[1]

    • Place the original container inside a clear, sealable secondary bag (Ziploc).

    • Tag as "Solid Hazardous Waste - Toxic/Corrosive" .[1]

  • Liquid Form:

    • Pour into a dedicated "Basic Organic Waste" carboy.[1]

    • Rinse the empty original bottle 3 times with a compatible solvent (e.g., Ethanol).

    • Add rinsate to the same waste carboy.

    • Deface the label on the empty bottle and dispose of it as glass waste (or hazardous debris if residue remains).

Protocol B: Reaction Mixtures (Solutions)

Most often, this chemical will be dissolved in solvents like DCM, Methanol, or THF.

  • Check pH: If the solution was quenched with acid, verify pH.

    • If pH < 2:[1] Classify as Acidic Waste .[1]

    • If pH > 12:[1] Classify as Basic Waste .[1]

    • If pH 2-12: Classify as General Organic Solvent Waste .[1]

  • Volume Reduction: Do not evaporate solvents in the fume hood to reduce waste volume (this is illegal "treatment" in many jurisdictions).[1]

  • Transfer: Move to the appropriate solvent waste stream container (Halogenated vs. Non-Halogenated).

Protocol C: Contaminated Debris (Gloves, Syringes, Paper)[1]
  • Gross Contamination: Items heavily soaked or caked with the substance.[1]

    • Place in a Solid Hazardous Waste drum/pail.

    • Do not place in regular trash.[1]

  • Trace Contamination: (e.g., lightly soiled gloves).[1]

    • Dispose of in designated laboratory chemically contaminated trash (yellow bag/box), depending on institutional policy.

Visual Logic: Waste Stream Decision Tree

DisposalLogic Start Waste: 3-Amino-4-phenylbutan-1-ol StateCheck Physical State? Start->StateCheck Solid Solid / Pure StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidAction Pack in Secondary Bag Label: Toxic Solid Solid->SolidAction PHCheck Check pH Liquid->PHCheck Acidic pH < 4 PHCheck->Acidic Basic pH > 10 PHCheck->Basic Neutral pH 4-10 PHCheck->Neutral AcidWaste Acidic Waste Stream (Do NOT Mix with Amines) Acidic->AcidWaste BaseWaste Basic Organic Waste Stream (Preferred) Basic->BaseWaste SolventWaste General Solvent Waste (Halogenated/Non-Halogenated) Neutral->SolventWaste

Figure 1: Decision logic for selecting the correct waste stream based on physical state and pH.[1]

Emergency Spill Response

Immediate Action Required:

  • Evacuate & Ventilate: If the spill is large (>100 mL) or outside a hood, evacuate the area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment:

    • Do NOT use paper towels (combustible).[1]

    • Use vermiculite , dry sand , or commercial spill pads .[1]

  • Neutralization (Optional but Recommended):

    • If trained, apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to the spill before absorbing to reduce corrosivity.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: 3-Amino-4-phenylbutan-1-ol".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13145036, 2-Amino-4-phenylbutan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • Sigma-Aldrich.Safety Data Sheet: 3-Amino-4-phenylbutan-1-ol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-phenylbutan-1-ol
Reactant of Route 2
3-Amino-4-phenylbutan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.